2-Methyl-1,3-benzothiazol-6-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFBPPIQUBJMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353931 | |
| Record name | 2-Methyl-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68867-18-5 | |
| Record name | 2-Methyl-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXY-2-METHYLBENZOTHIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-benzothiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Methyl-1,3-benzothiazol-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from the readily available starting material, p-aminophenol. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate understanding.
Core Synthesis Pathway
The synthesis of this compound can be strategically approached through the construction of a key intermediate, 2-amino-5-hydroxythiophenol, followed by a cyclization reaction to form the benzothiazole ring. The proposed pathway involves the following key transformations:
-
Protection of the amino group of p-aminophenol via acetylation.
-
Nitration of the resulting N-(4-hydroxyphenyl)acetamide.
-
Thiocyanation to introduce the sulfur functionality.
-
Reductive cleavage of the thiocyanate and reduction of the nitro group to yield the aminothiophenol intermediate.
-
Cyclization with acetic anhydride to afford the final product.
Figure 1: Proposed synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on reported values for analogous reactions and may vary depending on experimental conditions.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | N-(4-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | 90-95 | 169-172 |
| 2 | N-(4-hydroxy-3-nitrophenyl)acetamide | C₈H₈N₂O₄ | 196.16 | 70-80 | 146-148 |
| 3 | N-(4-hydroxy-3-nitro-5-thiocyanatophenyl)acetamide | C₉H₇N₃O₄S | 269.24 | 60-70 | N/A |
| 4 | 4-Amino-3-mercaptophenol | C₆H₇NOS | 141.19 | 50-60 | N/A |
| 5 | This compound | C₈H₇NOS | 165.21 | 75-85 | 175-177 |
Experimental Protocols
Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Acetylation)
This procedure is analogous to the synthesis of acetaminophen.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend p-aminophenol (1.0 eq) in deionized water.
-
Reagent Addition: While stirring, add acetic anhydride (1.1 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven. The product is typically of high purity and may not require further purification.
Step 2: Synthesis of N-(4-hydroxy-3-nitrophenyl)acetamide (Nitration)
-
Reaction Setup: In a flask cooled in an ice-salt bath, dissolve N-(4-hydroxyphenyl)acetamide (1.0 eq) in concentrated sulfuric acid.
-
Reagent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours.
-
Work-up and Purification: Carefully pour the reaction mixture over crushed ice. The precipitated product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Recrystallization from an appropriate solvent such as ethanol may be performed for further purification.
Step 3: Synthesis of N-(4-hydroxy-3-nitro-5-thiocyanatophenyl)acetamide (Thiocyanation)
This protocol is based on the general method for the thiocyanation of phenols.[2]
-
Reaction Setup: In a flask protected from light and equipped with a stirrer, dissolve N-(4-hydroxy-3-nitrophenyl)acetamide (1.0 eq) and ammonium thiocyanate (2.2 eq) in a suitable solvent such as methanol or acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. A solution of chlorine in the same solvent is then added dropwise, maintaining the temperature below 5 °C. The reaction is monitored for the formation of the thiocyanogen chloride intermediate.
-
Reaction Conditions: The reaction mixture is stirred at a low temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the addition of a sodium sulfite solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 4: Synthesis of 4-Amino-3-mercaptophenol (Reduction)
This procedure utilizes a strong reducing agent to concurrently reduce the nitro group and the thiocyanate group.
-
Reaction Setup: To a round-bottom flask containing a stirred solution of N-(4-hydroxy-3-nitro-5-thiocyanatophenyl)acetamide (1.0 eq) in concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5-6 eq) portion-wise.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled and the pH is adjusted to be basic (pH 8-9) with a concentrated solution of sodium hydroxide, which precipitates the tin salts. The mixture is then filtered. The filtrate, containing the desired product, is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield the crude 4-amino-3-mercaptophenol, which is often used in the next step without extensive purification due to its susceptibility to oxidation.
Step 5: Synthesis of this compound (Cyclization)
This is a classic benzothiazole synthesis from an o-aminothiophenol.
-
Reaction Setup: In a round-bottom flask, dissolve the crude 4-amino-3-mercaptophenol (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add acetic anhydride (1.2 eq) to the solution.
-
Reaction Conditions: The reaction mixture is heated at reflux for 2-4 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product.
Figure 2: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,3-benzothiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-1,3-benzothiazol-6-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes available quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.
Core Physicochemical Properties
This compound, also known as 6-hydroxy-2-methylbenzothiazole, possesses the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol .[1][2] While specific experimentally determined data for some of its properties are not extensively reported in the literature, a combination of computed data and experimental values for structurally related compounds allows for a well-rounded physicochemical profile.
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | 2-Methyl-1,3-benzothiazole (for comparison) | Data Type | Source(s) |
| CAS Number | 68867-18-5 | 120-75-2 | Experimental | [1][2][3] |
| Molecular Formula | C₈H₇NOS | C₈H₇NS | - | [2] |
| Molecular Weight | 165.21 g/mol | 149.21 g/mol | - | [1][2][3] |
| Melting Point | Data not available | 14 °C | Experimental | [3] |
| Boiling Point | Data not available | 238 °C @ 760 mmHg | Experimental | [3] |
| pKa | Data not available | - | - | |
| logP (XLogP3) | 2.4 | 3.0 | Computed | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | - | Predicted |
Synthesis and Characterization
The synthesis of this compound can be achieved through established methods for benzothiazole ring formation. A common and effective approach involves the reaction of a substituted p-aminophenol with a thiocyanate salt in the presence of a halogen.
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the synthesis of 2-aminobenzothiazoles from anilines, adapted for the specific target molecule.
Materials:
-
4-Amino-3-methylphenol
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
Formation of the Thiourea Intermediate:
-
Dissolve 4-amino-3-methylphenol in glacial acetic acid in a round-bottom flask.
-
Add potassium thiocyanate to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
-
Cyclization:
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled reaction mixture with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a sodium hydroxide solution until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.[1]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, C=N stretching of the thiazole ring, and C-S stretching.
-
Biological Significance and Signaling Pathways
Derivatives of this compound have garnered significant attention in drug discovery due to their potential therapeutic applications, particularly in neurodegenerative diseases. The core structure serves as a versatile scaffold for developing potent and selective inhibitors of monoamine oxidase (MAO) and as G protein-biased agonists for the dopamine D2 receptor.[4][5]
Monoamine Oxidase (MAO) Inhibition
Benzothiazole derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[4] Inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease, as it increases the levels of dopamine in the brain.
G Protein-Biased Dopamine D2 Receptor Agonism
This compound is a key reactant in the preparation of G protein-biased D2 dopamine receptor partial agonists.[5] The dopamine D2 receptor (D2R) signals through two main pathways: a G protein-dependent pathway (via Gi/o proteins) and a β-arrestin-dependent pathway. Biased agonists preferentially activate one pathway over the other. G protein-biased D2R agonists are of interest as they may offer therapeutic benefits with a reduced side-effect profile compared to unbiased agonists.[6][7] The activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
Experimental and Logical Workflows
A systematic workflow is essential for the synthesis, purification, and characterization of this compound and its derivatives for research and development purposes.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow from synthesis to final product characterization.
This guide provides a foundational understanding of the physicochemical properties and biological context of this compound. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.
References
- 1. This compound | 68867-18-5 | Benchchem [benchchem.com]
- 2. This compound | C8H7NOS | CID 759304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. This compound CAS#: 68867-18-5 [amp.chemicalbook.com]
- 6. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-1,3-benzothiazol-6-ol (CAS: 68867-18-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazol-6-ol (CAS number 68867-18-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, plausible synthetic routes, and spectroscopic data. A core focus is placed on its emerging role as a key precursor in the synthesis of novel therapeutic agents, particularly potent and selective monoamine oxidase (MAO) inhibitors for the potential treatment of neurodegenerative disorders. This guide includes detailed experimental protocols and visual diagrams of synthetic pathways and mechanisms of action to support researchers in their drug discovery and development endeavors.
Introduction
The benzothiazole scaffold is a "privileged" heterocyclic ring system, forming the core structure of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this important class of molecules, this compound serves as a critical and versatile synthetic intermediate.[2] Its bifunctional nature, featuring a reactive hydroxyl group on the benzene ring and a methyl group at the 2-position of the thiazole ring, makes it an ideal starting material for the synthesis of a diverse range of derivatives with tailored biological activities.[2] Recent research has highlighted the potential of derivatives of this compound as potent inhibitors of monoamine oxidase (MAO), enzymes implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3] This guide aims to provide an in-depth technical resource on this compound, consolidating its chemical data, synthesis, and its application in the development of targeted therapeutics.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 68867-18-5 | [4] |
| Molecular Formula | C₈H₇NOS | [5] |
| Molecular Weight | 165.21 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Methylbenzo[d]thiazol-6-ol, 6-Hydroxy-2-methylbenzothiazole | [5] |
| Melting Point | 159-161 °C | [4] |
| Boiling Point | 28 °C at 3 Torr | [4] |
| pKa (Predicted) | 8.68 ± 0.40 | [4] |
| Appearance | Off-white to gray solid | [4] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Chemical Shifts / Peaks | Reference(s) |
| ¹H NMR | Aromatic Protons: 7.0-8.5 ppm (m); Methyl Protons: 2.4-3.2 ppm (s) | [2] |
| ¹³C NMR | Aromatic Carbons: 110-155 ppm; Methyl Carbon: Upfield region | [2] |
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): m/z 165 | [2] |
Note: The spectroscopic data is predicted based on the analysis of related benzothiazole derivatives and has not been experimentally verified for the core compound in the cited literature.
Synthesis of this compound
Plausible Synthetic Protocol
This protocol describes a two-step process starting from 4-aminophenol.
Step 1: Synthesis of 1-(4-hydroxyphenyl)thiourea
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in a suitable solvent such as ethanol.
-
Add an equimolar amount of ammonium thiocyanate.
-
Add a catalytic amount of a strong acid, for example, concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-(4-hydroxyphenyl)thiourea.
Step 2: Oxidative Cyclization to this compound
-
Suspend the 1-(4-hydroxyphenyl)thiourea in a suitable solvent like glacial acetic acid.
-
Add acetic anhydride to the suspension.
-
Heat the mixture to reflux. The acetic anhydride will serve as both the acetylating agent and the cyclizing agent.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: Plausible synthetic workflow for this compound.
Role in Drug Development: A Precursor to Monoamine Oxidase Inhibitors
This compound has garnered significant attention as a scaffold for the development of monoamine oxidase (MAO) inhibitors.[3] MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[3] Similarly, MAO-A inhibitors are used in the treatment of depression.[3]
A recent study detailed the synthesis of a series of 2-methylbenzothiazole derivatives using this compound as the starting material and evaluated their in vitro inhibitory activity against human MAO-A and MAO-B.[3]
Biological Activity of Derivatives
The following table summarizes the inhibitory potency (IC₅₀ values) of some synthesized derivatives.
Table 3: In Vitro Inhibitory Activity of 2-Methylbenzothiazole Derivatives against Human MAO-A and MAO-B
| Compound | R Group on Benzyloxy Moiety | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| 4d | 4-Nitro | 0.218 | 0.0046 | [3] |
| 5e | 4-Chloro | 0.132 | <0.017 | [3] |
| 4f | 4-Fluoro | >100 | 0.011 | [3] |
| 5d | 4-Nitro | >100 | 0.0055 | [3] |
Note: These derivatives were synthesized from this compound (for compounds starting with 4) or its isomer 2-methylbenzo[d]thiazol-5-ol (for compounds starting with 5) by reacting with the appropriately substituted benzyl bromide.[3]
Experimental Protocol: In Vitro MAO Inhibition Assay
The following is a detailed protocol for determining the in vitro inhibitory activity of compounds against human MAO-A and MAO-B, based on the methodology described in the literature.[3]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the potassium phosphate buffer.
-
In the wells of a 96-well microplate, add the appropriate volume of the buffer, the test compound solution (or vehicle for control), and the MAO enzyme (MAO-A or MAO-B).
-
Pre-incubate the mixture at 37 °C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., a strong base).
-
Measure the fluorescence of the product (4-hydroxyquinoline for the MAO-A assay) or the absorbance of the product (benzaldehyde for the MAO-B assay) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Synthesis and mechanism of action of MAO inhibitors derived from this compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its utility as a precursor for potent and selective monoamine oxidase inhibitors underscores its importance in the field of drug discovery, particularly for neurodegenerative diseases. This technical guide provides a consolidated resource of its chemical properties, synthetic methodologies, and biological applications to aid researchers in leveraging this promising scaffold for the development of next-generation therapeutics. Further exploration into the synthesis of diverse derivatives and their evaluation against a broader range of biological targets is warranted to fully realize the therapeutic potential of the this compound core structure.
References
Spectroscopic and Synthetic Profile of 2-Methyl-1,3-benzothiazol-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Methyl-1,3-benzothiazol-6-ol (CAS No: 68867-18-5), a heterocyclic compound of interest in medicinal chemistry. Due to its structural motifs, this molecule and its derivatives are explored for various therapeutic applications, including as enzyme inhibitors. This document compiles available spectroscopic data, outlines detailed experimental protocols for its synthesis and characterization, and presents relevant biological pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.
Chemical Structure and Properties
Spectroscopic Data
While experimentally obtained spectra for this compound are not widely published in readily accessible literature, the following tables summarize the expected spectroscopic characteristics based on the analysis of closely related benzothiazole derivatives and foundational spectroscopic principles. A recent study on 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors has reported the use of 2-methylbenzo[d]thiazol-6-ol and characterized its derivatives using NMR and MS, with the detailed data available in the supplementary material of that publication.[3]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | [4] |
| Aromatic Ring | C-H Stretch | 3000-3100 | [5] |
| Methyl (-CH₃) | C-H Stretch | 2850-3000 | [5] |
| Thiazole Ring | C=N Stretch | 1600-1650 | [4] |
| Aromatic Ring | C-C Stretch (in-ring) | 1400-1600 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are presented below, assuming DMSO-d₆ as the solvent.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -OH | Variable (e.g., 9.0-10.0) | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |
| Aromatic H | 7.0-8.0 | Multiplet | The specific coupling patterns would depend on the substitution. |
| -CH₃ | ~2.7 | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=N (C2) | ~165 | The carbon of the imine in the thiazole ring. |
| Aromatic C-O (C6) | ~155 | The carbon attached to the hydroxyl group. |
| Aromatic C | 110-140 | Other aromatic carbons. |
| -CH₃ | ~20 |
Mass Spectrometry (MS)
For mass spectrometry, the molecular ion peak is the most anticipated feature.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value | Notes |
| Molecular Ion Peak (M⁺) | m/z 165 | Corresponds to the molecular weight of the compound.[2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its spectroscopic characterization.
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted benzothiazoles involves the condensation of an appropriately substituted o-aminothiophenol with a carboxylic acid or its derivative. For this compound, the reaction would involve 2-amino-5-hydroxythiophenol and acetic anhydride.
Materials:
-
2-Amino-5-hydroxythiophenol
-
Acetic anhydride
-
Pyridine (as catalyst)
-
Toluene (as solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-hydroxythiophenol (1 equivalent) in toluene.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
3.2.1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the purified solid is mixed with KBr powder and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.
3.2.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.
Visualizations
Synthetic and Characterization Workflow
The following diagram illustrates the workflow for the synthesis and spectroscopic analysis of this compound.
Potential Biological Signaling Pathway
Derivatives of 2-methylbenzothiazole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters.[3] Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methyl-1,3-benzothiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Methyl-1,3-benzothiazol-6-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document collates and presents data on the molecule's structural parameters, bonding characteristics, and spectroscopic properties. The information is derived from a combination of experimental data from closely related analogues and theoretical principles. Detailed methodologies for its synthesis and characterization are also outlined. Visual representations of its chemical structure and a proposed synthetic pathway are provided to facilitate a deeper understanding.
Molecular Structure and Properties
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring. A methyl group is substituted at the 2-position of the thiazole ring, and a hydroxyl group is attached to the 6-position of the benzene ring.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | PubChem[1] |
| Molecular Weight | 165.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 68867-18-5 | PubChem[1] |
| SMILES | CC1=NC2=C(S1)C=C(C=C2)O | PubChem[1] |
| InChI Key | ROFBPPIQUBJMRO-UHFFFAOYSA-N | PubChem[1] |
Bonding and Molecular Geometry
The molecular structure of this compound is characterized by a high degree of planarity due to the fused aromatic ring system. The bonding within the molecule is a hybrid of sigma (σ) and pi (π) bonds, with the π-electrons delocalized across the bicyclic system, contributing to its aromaticity and stability.
While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as 6-Iodo-2-methyl-1,3-benzothiazole, provides valuable insights into the expected bond lengths and angles of the benzothiazole core. The molecule is expected to be essentially planar.[2] The thiazole ring contains both single and double bond character within its S-C and C-N bonds.[2]
Table 2: Predicted Bond Lengths and Angles for the Benzothiazole Core
| Bond/Angle | Predicted Value (Å or °) | Comments |
| S1-C2 Bond Length | ~1.74 Å | Intermediate between single and double bond |
| C2-N3 Bond Length | ~1.32 Å | Significant double bond character |
| N3-C7a Bond Length | ~1.39 Å | |
| C7a-S1 Bond Length | ~1.75 Å | |
| C4-C5 Bond Length | ~1.38 Å | Aromatic C-C bond |
| C5-C6 Bond Length | ~1.39 Å | Aromatic C-C bond |
| C6-C7 Bond Length | ~1.38 Å | Aromatic C-C bond |
| C7-C7a Bond Length | ~1.40 Å | Aromatic C-C bond |
| C4-C3a Bond Length | ~1.40 Å | Aromatic C-C bond |
| C3a-N3-C2 Angle | ~110° | |
| N3-C2-S1 Angle | ~115° | |
| C2-S1-C7a Angle | ~90° | |
| S1-C7a-N3 Angle | ~115° | |
| C6-O Bond Length | ~1.36 Å | Aromatic C-O bond |
| C2-C(methyl) Bond Length | ~1.51 Å | Single C-C bond |
Note: These values are estimations based on data from analogous structures and theoretical models.
The hydroxyl group at the 6-position can participate in hydrogen bonding, influencing the compound's physical properties such as melting point and solubility, as well as its interactions with biological targets. The methyl group at the 2-position influences the molecule's electronic properties and can be a site for further chemical modification.[3]
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons: δ 7.0-8.0 ppm; Methyl protons: δ ~2.5 ppm; Hydroxyl proton: variable, dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons: δ 110-155 ppm; C2 carbon: downfield shift due to bonding with S and N; Methyl carbon: upfield signal.[3] |
| IR Spectroscopy | O-H stretch (broad): ~3200-3600 cm⁻¹; C-H stretch (aromatic): ~3000-3100 cm⁻¹; C-H stretch (aliphatic): ~2850-2960 cm⁻¹; C=N stretch: ~1615 cm⁻¹; C=C stretch (aromatic): ~1400-1600 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 165. |
Experimental Protocols
General Synthesis of this compound
A common and established method for the synthesis of 2-substituted benzothiazoles is the reaction of a corresponding substituted aminothiophenol with a carboxylic acid or its derivative. For this compound, the synthesis would typically involve the cyclization of 2-amino-5-hydroxythiophenol with acetic acid or a derivative like acetic anhydride.
Reaction Scheme:
References
- 1. Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H7NOS | CID 759304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Methyl-1,3-benzothiazol-6-ol: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of 2-Methyl-1,3-benzothiazol-6-ol, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document provides a detailed framework for understanding its expected solubility profile, methodologies for its determination, and a workflow for these experimental processes.
This compound, with its benzothiazole core, is a molecule of significant academic and pharmaceutical interest due to the therapeutic potential of its derivatives in areas such as neurodegenerative diseases.[1] The solubility of this compound is a critical physicochemical parameter that influences its handling, formulation, and bioavailability.
Expected Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." this compound is a largely aromatic molecule with a hydroxyl group, suggesting it will exhibit a range of solubilities in organic solvents. Its benzothiazole structure indicates a degree of non-polar character, while the hydroxyl group can participate in hydrogen bonding, allowing for interactions with polar solvents.
Based on these structural features, a qualitative and expected solubility profile in various organic solvents is presented in Table 1. It is important to note that these are predictive values and should be confirmed through experimental validation.
Table 1: Expected Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Non-Polar | Hexane | Low | Limited interaction with the aromatic and heterocyclic portions of the molecule. |
| Toluene | High | Favorable π-π stacking interactions between the solvent and the aromatic rings of the compound.[2] | |
| Polar Aprotic | Dichloromethane (DCM) | High | Good balance of polarity to dissolve the compound.[2] |
| Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor, aiding dissolution.[2] | |
| Acetone | Moderate to High | The polar ketone group can interact with the benzothiazole moiety.[2] | |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating properties for a wide range of compounds.[2] | |
| Polar Protic | Methanol | Moderate | Can act as a hydrogen bond donor and acceptor, but the largely non-polar nature of the molecule may limit high solubility.[2] |
| Ethanol | Moderate | Similar to methanol, with a slight decrease in polarity. | |
| Isopropanol | Moderate | Lower polarity than ethanol may slightly enhance solubility of the non-polar parts of the molecule.[2] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain accurate and reproducible quantitative solubility data, the shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved.[2]
-
Solvent Addition: To each vial, add a precise volume of the desired organic solvent.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[2][3]
-
Phase Separation: Following equilibration, centrifuge the vials at a high speed to pellet the undissolved solid material.[2] This step ensures that the supernatant is free of any solid particles.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Extreme care must be taken to avoid disturbing the solid pellet.
-
Dilution: Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method being used.
-
Analysis: Quantify the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known standards of the compound is used for accurate quantification.[2]
-
Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
To further clarify the process of solubility determination, the following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for determining thermodynamic solubility.
This guide provides a foundational understanding of the solubility of this compound. For professionals in drug development and research, the experimental determination of this key parameter using standardized protocols is essential for advancing the study and application of this promising compound.
References
The Therapeutic Potential of 2-Methyl-1,3-benzothiazol-6-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of benzothiazole has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, derivatives of 2-Methyl-1,3-benzothiazol-6-ol are gaining significant attention for their potential applications in treating a range of debilitating diseases, including neurodegenerative disorders, cancer, and microbial infections. This technical guide provides an in-depth overview of the current research, focusing on the synthesis, biological activity, and mechanisms of action of these promising compounds.
Neurodegenerative Disorders: Targeting Monoamine Oxidase
Derivatives of this compound have shown significant promise as inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. The inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease, as it increases dopamine levels in the brain.[1] Recent studies have demonstrated that synthetic derivatives of 2-methylbenzo[d]thiazol-6-ol are potent and selective inhibitors of human MAO-B.[1]
Quantitative Biological Activity: MAO Inhibition
A series of 2-methylbenzo[d]thiazole derivatives, synthesized from 2-methylbenzo[d]thiazol-6-ol, were evaluated for their in vitro inhibitory activity against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). The results, summarized in Table 1, highlight the potent and selective nature of these compounds as MAO-B inhibitors.[1]
| Compound ID | Substituent at 6-position | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (hMAO-A/hMAO-B) |
| 4a | Benzyloxy | > 10 | 0.012 ± 0.001 | > 833 |
| 4b | 2-Fluorobenzyloxy | > 10 | 0.017 ± 0.001 | > 588 |
| 4c | 3-Fluorobenzyloxy | > 10 | 0.0075 ± 0.0004 | > 1333 |
| 4d | 4-Fluorobenzyloxy | > 10 | 0.0046 ± 0.0003 | > 2174 |
| 4e | 3-Chlorobenzyloxy | > 10 | 0.0089 ± 0.0005 | > 1124 |
| 4f | 4-Chlorobenzyloxy | > 10 | 0.0063 ± 0.0004 | > 1587 |
Table 1: In vitro inhibitory activity of this compound derivatives against human MAO-A and MAO-B.[1]
Experimental Protocol: Synthesis of 2-Methylbenzo[d]thiazole Derivatives
The synthesis of the 2-methylbenzo[d]thiazole derivatives was achieved through the following procedure[1]:
-
Dissolution: 2-Methylbenzo[d]thiazol-6-ol (3.026 mmol) was dissolved in N,N-dimethylformamide (DMF; 10 mL).
-
Addition of Benzyl Bromide: The appropriate benzyl bromide derivative (4.539 mmol) was added to the solution.
-
Addition of Base: Anhydrous potassium carbonate (K2CO3; 6.05 mmol) was added to the reaction mixture.
-
Reaction: The reaction was stirred for 24 hours at room temperature.
-
Work-up: Ethanol (±50 mL) was added to the reaction mixture, and the solvent was removed under reduced pressure.
-
Recrystallization: The residue was dissolved in ethyl acetate and allowed to recrystallize. The resulting crystals were collected by filtration, washed with n-hexane, and air-dried.[1]
Anticancer Applications: Modulating Key Signaling Pathways
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.[2][3] While specific quantitative data for this compound derivatives in cancer is still emerging, studies on structurally similar 2-substituted benzothiazoles provide valuable insights into their potential mechanisms of action. These compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer.[4]
Signaling Pathways in Cancer
Several key signaling pathways are implicated in the anticancer effects of benzothiazole derivatives, including the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[4] The inhibition of these pathways can lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis in cancer cells.
Quantitative Biological Activity: Anticancer Activity
While specific IC50 values for this compound derivatives are not extensively reported, Table 2 provides a summary of the anticancer activity of various other benzothiazole derivatives against a range of human cancer cell lines to serve as a comparative baseline.
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) |
| Pyrimidine based benzothiazole | Colo205 (Colon) | MTT | 5.04 |
| Naphthalimide-benzothiazole | HT-29 (Colon) | MTT | 3.72 |
| Naphthalimide-benzothiazole | A549 (Lung) | MTT | 4.07 |
| Naphthalimide-benzothiazole | MCF-7 (Breast) | MTT | 5.08 |
| Hydrazine based benzothiazole | HeLa (Cervical) | MTT | 2.41[2] |
| Hydrazine based benzothiazole | COS-7 (Kidney) | MTT | 4.31[2] |
| Benzothiazole-Thiazolidinedione Hybrid | MCF-7 (Breast) | MTT | 3.84[5] |
| Benzothiazole-Thiazolidinedione Hybrid | HCT-116 (Colon) | MTT | 5.61[5] |
| Benzothiazole-Thiazolidinedione Hybrid | HEPG-2 (Liver) | MTT | 7.92[5] |
Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the in vitro cytotoxicity of benzothiazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[1]
Antimicrobial Potential: A Broad Spectrum of Activity
Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][8] While specific data for this compound derivatives is limited, the general class of benzothiazoles shows promise in combating microbial infections.
Quantitative Biological Activity: Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. Table 3 presents a summary of the antimicrobial activity of selected benzothiazole derivatives.
| Compound Class | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Benzothiazole Hydrazones | Staphylococcus aureus | - | 18-24[9] |
| Benzothiazole Hydrazones | Escherichia coli | - | 16-22[9] |
| Benzothiazole Hydrazones | Candida albicans | 4 | -[9] |
| Benzothiazole-Isatin Hybrids | Escherichia coli | 3.1[7] | - |
| Benzothiazole-Isatin Hybrids | Pseudomonas aeruginosa | 6.2[7] | - |
| Sulfonamide-Benzothiazole | Pseudomonas aeruginosa | 3.1-6.2[7] | - |
| Sulfonamide-Benzothiazole | Staphylococcus aureus | 3.1-6.2[7] | - |
| 2-Aryl-benzothiazoles | Staphylococcus aureus | 25-200[8] | - |
| 2-Aryl-benzothiazoles | Escherichia coli | 25-100[8] | - |
Table 3: Antimicrobial Activity of Selected Benzothiazole Derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives using the broth microdilution method.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as potent and selective MAO-B inhibitors highlights their potential in the treatment of neurodegenerative diseases like Parkinson's. Furthermore, the broader class of benzothiazoles exhibits significant anticancer and antimicrobial activities, suggesting that derivatives of the core this compound molecule warrant further investigation in these areas.
Future research should focus on synthesizing and evaluating a wider range of this compound derivatives to establish clear structure-activity relationships for anticancer and antimicrobial applications. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways involved. The development of optimized lead compounds with improved potency, selectivity, and pharmacokinetic profiles will be essential for translating the therapeutic potential of these derivatives into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. jchr.org [jchr.org]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cvr.ac.in [cvr.ac.in]
2-Methyl-1,3-benzothiazol-6-ol: A Versatile Precursor for Novel Amyloid Imaging Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The growing prevalence of Alzheimer's disease (AD) and other neurodegenerative disorders associated with amyloid-β (Aβ) plaque deposition has underscored the urgent need for sensitive and specific diagnostic tools. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, utilizing radiolabeled tracers that bind to Aβ plaques, have emerged as invaluable in vivo methods for the early detection and monitoring of disease progression. Within the landscape of amyloid imaging agent development, the benzothiazole scaffold has proven to be a privileged structure, giving rise to highly successful agents such as the Pittsburgh Compound B ([¹¹C]PiB). This technical guide focuses on a key precursor, 2-Methyl-1,3-benzothiazol-6-ol, and its potential for the development of a new generation of amyloid imaging agents.
The this compound Core: A Strategic Starting Point
This compound offers a strategic starting point for the synthesis of novel amyloid imaging agents. The methyl group at the 2-position provides a reactive handle for the introduction of various conjugated systems, such as a styryl moiety, which can enhance binding affinity to Aβ plaques. The hydroxyl group at the 6-position is crucial for both binding and for potential radiolabeling, particularly with radiohalogens or as a site for linking chelators for radiometals.
Proposed Synthesis of 2-Styryl-1,3-benzothiazol-6-ol Derivatives
A plausible synthetic route to generate amyloid imaging agent candidates from this compound involves a condensation reaction, such as the Horner-Wadsworth-Emmons reaction, to introduce a styryl group at the 2-position. This approach allows for the facile introduction of a variety of substituted aromatic aldehydes, enabling the exploration of structure-activity relationships.
Quantitative Data on Benzothiazole-Based Amyloid Imaging Agents
While specific quantitative data for amyloid imaging agents directly derived from this compound is limited in publicly available literature, extensive research on structurally related 2-aryl and other benzothiazole derivatives provides valuable insights into the expected binding affinities and pharmacokinetic properties. The following tables summarize key data for these related compounds, which serve as important benchmarks.
Table 1: In Vitro Binding Affinities of Benzothiazole Derivatives for Amyloid-β Aggregates
| Compound/Radioligand | Aβ Species | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Reference(s) |
| [³H]6-OH-BTA-1 ([³H]PIB) | AD Frontal Cortex | Homogenate Binding | 1.4 | - | - | [1] |
| [³H]6-OH-BTA-1 ([³H]PIB) | Synthetic Aβ(1-40) | Fibril Binding | 4.7 | - | - | [1] |
| [³H]BTA-1 | AD Brain Homogenates | Homogenate Binding | 5.8 ± 0.90 | - | - | [2] |
| [¹²⁵I]3 (Styrylbenzene derivative) | Aβ(1-40) Aggregates | Competition Assay | - | 2.0 ± 0.2 | - | [3] |
| SZI-1 (Styrylbenzothiazolium) | Aβ(1-42) Aggregates | Fluorescence Titration | 507.6 ± 94.75 | - | - | [4] |
| SZI-2 (Styrylbenzothiazolium) | Aβ(1-42) Aggregates | Fluorescence Titration | 600.6 ± 94.82 | - | - | [4] |
| Compound 4f | Aβ Aggregates | Inhibition Assay | - | - | - | |
| Re-complex 1 | Aβ(1-40) Fibrils | Competition Assay | - | 10.0 | - | [5] |
Table 2: In Vivo Brain Uptake and Clearance of Benzothiazole-Based Imaging Agents in Mice
| Compound | Time Post-Injection | Brain Uptake (%ID/g) | Clearance (Brain Uptake Ratio) | Reference(s) |
| [¹⁸F]BF-168 (Styrylbenzoxazole) | 2 min | 3.9 | - | [6] |
| [¹²⁵I]3 (Styrylbenzene derivative) | 2 min | 0.18 | - | [3] |
| [¹²⁵I]3 (Styrylbenzene derivative) | 4 hr | 0.11 | - | [3] |
| [⁶⁸Ga]Ga-YW-11 | 2 min | 0.10 ± 0.03 | - | [7] |
| [⁶⁸Ga]Ga-YW-15 | 2 min | 0.26 ± 0.12 | - | [7] |
| [⁶⁸Ga]Ga-YW-18 | 2 min | 0.33 ± 0.12 | - | [7] |
| Radioiodinated Aurones | 2 min | 1.9 - 4.6 | - | [8] |
| Radioiodinated Aurones | 60 min | 0.11 - 0.26 | - | [8] |
Experimental Protocols
The evaluation of novel amyloid imaging agents derived from this compound requires a standardized set of in vitro and in vivo experiments to characterize their binding properties and pharmacokinetic profile.
In Vitro Binding Affinity: Thioflavin T (ThT) Competition Assay
This assay is a high-throughput method to determine the binding affinity of a test compound to Aβ fibrils by measuring the displacement of Thioflavin T (ThT), a fluorescent dye that binds to the β-sheet structure of amyloid fibrils.
Protocol:
-
Preparation of Aβ Fibrils:
-
Synthesized Aβ(1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state.
-
The solvent is evaporated, and the peptide film is resuspended in a buffer (e.g., PBS, pH 7.4).
-
The solution is incubated at 37°C with agitation for several days to promote fibril formation. Fibril formation can be monitored by ThT fluorescence.
-
-
Competition Binding Assay:
-
In a 96-well black plate, a fixed concentration of pre-formed Aβ fibrils (e.g., 100 nM) and ThT (e.g., 5 µM) are added to each well.
-
Varying concentrations of the test compound (derived from this compound) are added to the wells.
-
The plate is incubated at room temperature for a set period (e.g., 1 hour).
-
Fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[9][10]
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the competitor that displaces 50% of the ThT) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vitro and Ex Vivo Autoradiography
Autoradiography is used to visualize the specific binding of a radiolabeled imaging agent to Aβ plaques in brain tissue sections.
Protocol:
-
Tissue Preparation:
-
Post-mortem human brain tissue from AD patients and healthy controls, or brain tissue from transgenic AD model mice, is sectioned at a thickness of 10-20 µm using a cryostat.
-
The sections are thaw-mounted onto microscope slides.
-
-
Incubation:
-
The brain sections are incubated with a solution containing the radiolabeled benzothiazole derivative (e.g., [¹⁸F]- or [¹²⁵I]-labeled) in a suitable buffer (e.g., PBS with 0.1% BSA) at a low nanomolar concentration.
-
To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of a known amyloid-binding compound (e.g., unlabeled PIB).
-
Incubation is typically carried out at room temperature for 60-90 minutes.
-
-
Washing and Drying:
-
The slides are washed in buffer to remove unbound radioligand and then dipped in distilled water.
-
The sections are dried under a stream of cool air.
-
-
Imaging:
-
The dried slides are apposed to a phosphor imaging plate or autoradiography film for a duration dependent on the radioisotope's activity.
-
The imaging plate is then scanned using a phosphor imager to visualize the distribution of radioactivity.
-
In Vivo Biodistribution Studies in Mice
These studies are essential to determine the pharmacokinetic profile of a novel imaging agent, including its ability to cross the blood-brain barrier and its clearance from the brain and other organs.
Protocol:
-
Animal Model:
-
Normal (wild-type) mice are typically used for initial biodistribution studies.
-
-
Radiotracer Administration:
-
A known amount of the radiolabeled imaging agent is injected intravenously (i.v.) into the tail vein of the mice.
-
-
Tissue Harvesting:
-
At various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), groups of mice are euthanized.
-
Blood, brain, and other major organs (liver, kidneys, heart, lungs, etc.) are collected and weighed.
-
-
Radioactivity Measurement:
-
The radioactivity in each tissue sample is measured using a gamma counter.
-
-
Data Analysis:
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point.
-
Brain uptake is a critical parameter, and the ratio of brain-to-blood radioactivity is also determined to assess the agent's ability to be retained in the brain relative to the circulation.
-
Visualizing the Biological Context and Experimental Workflow
Understanding the underlying biological pathway and the experimental evaluation process is crucial for the development of effective amyloid imaging agents.
Conclusion
This compound stands as a promising and versatile precursor for the development of novel amyloid imaging agents. Its chemical structure allows for the strategic introduction of functionalities to optimize binding affinity, selectivity, and pharmacokinetic properties. By leveraging established synthetic methodologies and a robust pipeline of in vitro and in vivo evaluation techniques, researchers can systematically explore the potential of derivatives of this core structure. While further studies are needed to generate specific quantitative data for imaging agents derived directly from this precursor, the wealth of information from related benzothiazole compounds provides a strong foundation and a clear path forward in the quest for the next generation of diagnostics for Alzheimer's disease and related dementias.
References
- 1. researchgate.net [researchgate.net]
- 2. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioiodinated styrylbenzene derivatives as potential SPECT imaging agents for amyloid plaque detection in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and β-amyloid binding properties of rhenium 2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Styrylbenzoxazole derivatives for in vivo imaging of amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Aβ imaging probes: a comprehensive study of radiolabelled 1,3-diaryl-2-propen-1-ones for Alzheimer's disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. tandfonline.com [tandfonline.com]
The Pivotal Role of 2-Methyl-1,3-benzothiazol-6-ol in the Synthesis of Potent and Selective Monoamine Oxidase-B Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and evaluation of monoamine oxidase (MAO) inhibitors derived from the versatile scaffold, 2-Methyl-1,3-benzothiazol-6-ol. Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the therapeutic management of neurodegenerative disorders, particularly Parkinson's disease, by preventing the degradation of dopamine and thereby alleviating motor symptoms. This document details the synthetic pathways, experimental protocols, and quantitative analysis of a series of potent and selective MAO-B inhibitors synthesized from this compound. Furthermore, it elucidates the downstream signaling pathways modulated by these inhibitors, offering insights into their neuroprotective mechanisms.
Introduction
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, leading to a decline in the neurotransmitter dopamine and the onset of debilitating motor and non-motor symptoms. Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B represents a clinically validated strategy to increase synaptic dopamine levels and provide symptomatic relief.[1] Beyond its symptomatic effects, MAO-B inhibition has been shown to confer neuroprotective effects by mitigating oxidative stress and modulating pro-survival signaling pathways.[2]
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] this compound, in particular, serves as a crucial starting material for the synthesis of a novel class of potent and selective MAO-B inhibitors.[3] The hydroxyl group at the 6-position provides a convenient handle for structural modification, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[3]
This guide will focus on a series of 2-methylbenzo[d]thiazole derivatives synthesized from this compound, providing a comprehensive overview of their synthesis, in vitro evaluation, and the underlying signaling pathways contributing to their therapeutic potential.
Synthesis of this compound Derivatives
The synthesis of the target MAO inhibitors is achieved through a Williamson ether synthesis, a robust and versatile method for forming ether linkages.[4] This reaction involves the deprotonation of the hydroxyl group of this compound to form a phenoxide, which then acts as a nucleophile to displace a halide from a substituted benzyl bromide.[3]
dot
Caption: Synthetic pathway for this compound derivatives.
General Experimental Protocol: Williamson Ether Synthesis
The following protocol outlines the general procedure for the synthesis of 6-(substituted benzyloxy)-2-methylbenzo[d]thiazole derivatives.[3]
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the appropriate substituted benzyl bromide (1.5 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
-
Work-up: Upon completion of the reaction (monitored by TLC), add ethanol to the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and allow it to recrystallize. Collect the crystals by filtration, wash with n-hexane, and air-dry to yield the pure product.[3]
Characterization Data
The synthesized compounds were characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The purity of the compounds was determined by High-Performance Liquid Chromatography (HPLC).[3]
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the synthesized compounds against human MAO-A and MAO-B was evaluated using a fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate, using the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).[2][5] In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent product, resorufin.
dot
Caption: Workflow for the in vitro MAO inhibition assay.
Detailed Experimental Protocol: Fluorometric MAO Inhibition Assay
The following protocol is a detailed procedure for determining the MAO inhibitory activity of the synthesized compounds.[2]
-
Reagent Preparation:
-
Prepare a 1X reaction buffer.
-
Prepare stock solutions of the Amplex® Red reagent, HRP, amine substrate (e.g., p-tyramine), and the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the reaction buffer, MAO-A or MAO-B enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding a working solution containing the Amplex® Red reagent, HRP, and the amine substrate.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at multiple time points using a fluorescence microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Quantitative Data Summary
The synthesized this compound derivatives were evaluated for their inhibitory activity against both MAO-A and MAO-B. The results, including IC₅₀ values and selectivity indices (SI = IC₅₀(MAO-A)/IC₅₀(MAO-B)), are summarized in the table below.[3]
| Compound | R-group on Benzyl Moiety | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| 4a | H | > 100 | 0.008 ± 0.001 | > 12500 |
| 4b | 4-Br | 1.98 ± 0.12 | 0.017 ± 0.002 | 116 |
| 4c | 4-CN | 1.23 ± 0.09 | 0.009 ± 0.001 | 137 |
| 4d | 4-NO₂ | 0.218 ± 0.015 | 0.0046 ± 0.0003 | 47 |
| 4e | 4-Cl | 0.89 ± 0.06 | 0.006 ± 0.001 | 148 |
| 4f | 4-CH₃ | > 100 | 0.012 ± 0.001 | > 8333 |
| 5a | H | > 100 | 0.011 ± 0.001 | > 9091 |
| 5b | 4-Br | 0.95 ± 0.07 | 0.007 ± 0.001 | 136 |
| 5c | 4-CN | 0.67 ± 0.05 | 0.0056 ± 0.0004 | 120 |
| 5d | 4-NO₂ | > 100 | 0.0052 ± 0.0004 | > 19231 |
| 5e | 4-Cl | 0.132 ± 0.010 | 0.0054 ± 0.0004 | 24 |
| 5f | 4-CH₃ | 2.45 ± 0.18 | 0.014 ± 0.001 | 175 |
| 5g | 2,4-diCl | 0.78 ± 0.06 | 0.017 ± 0.001 | 46 |
Downstream Signaling Pathways of MAO-B Inhibition
The neuroprotective effects of MAO-B inhibitors extend beyond the simple preservation of dopamine levels. Inhibition of MAO-B leads to the modulation of intracellular signaling cascades that promote neuronal survival and resilience. A key mechanism involves the upregulation of anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2), and neurotrophic factors, including brain-derived neurotrophic factor (BDNF).[2][6]
dot
Caption: Downstream signaling effects of MAO-B inhibition.
The inhibition of MAO-B by the this compound derivatives leads to an increase in dopamine levels. This can, in turn, modulate downstream signaling pathways such as the cAMP/PKA pathway.[7] Activation of these pathways can lead to the phosphorylation and activation of transcription factors like the cAMP response element-binding protein (CREB).[7] Activated CREB then translocates to the nucleus and promotes the transcription of genes encoding for pro-survival proteins like Bcl-2 and neurotrophic factors like BDNF.[8] The reduction in oxidative stress, due to decreased hydrogen peroxide production from dopamine metabolism, also contributes to a cellular environment conducive to neuronal survival.
Conclusion
This compound has proven to be a valuable and versatile starting material for the synthesis of a novel series of potent and highly selective MAO-B inhibitors. The straightforward Williamson ether synthesis allows for the facile introduction of a variety of substituents, enabling the fine-tuning of inhibitory activity and selectivity. The in vitro data clearly demonstrates that several of these derivatives exhibit nanomolar potency for MAO-B with excellent selectivity over MAO-A.
The neuroprotective potential of these compounds is underscored by their ability to modulate key downstream signaling pathways, leading to the upregulation of anti-apoptotic and neurotrophic factors. This dual mechanism of action—symptomatic relief through dopamine preservation and disease-modifying potential through neuroprotection—positions these this compound derivatives as promising lead candidates for the development of next-generation therapies for Parkinson's disease and other neurodegenerative disorders. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ulab360.com [ulab360.com]
- 3. d-nb.info [d-nb.info]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Safety Profile of 2-Methyl-1,3-benzothiazol-6-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and recommended safety precautions for the handling and assessment of 2-Methyl-1,3-benzothiazol-6-ol. The information presented herein is intended to support researchers, scientists, and drug development professionals in establishing safe laboratory practices and conducting thorough risk assessments.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Physicochemical and Toxicological Data
Table 2: Physicochemical and Toxicological Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₇NOS | PubChem |
| Molecular Weight | 165.21 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | - |
| GHS Pictograms | Warning | PubChem[1] |
| Oral LD50 (Rat) | Data not available | - |
| Dermal LD50 (Rabbit) | Data not available | - |
| Inhalation LC50 (Rat) | Data not available | - |
Safety Precautions and Personal Protective Equipment (PPE)
Given the identified hazards, stringent safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves for any signs of damage before use.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling the substance.
-
Remove contaminated clothing and launder it before reuse.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols for Hazard Assessment
Detailed experimental protocols are crucial for the accurate assessment of the hazards associated with this compound. The following sections outline methodologies based on internationally recognized guidelines.
Assessment of Skin and Eye Irritation
The assessment of skin and eye irritation potential should follow the principles outlined in the OECD Test Guidelines.
Methodology for Skin Irritation (based on OECD Guideline 404):
-
Animal Model: Healthy young adult albino rabbits.
-
Test Substance Application: Apply 0.5 g (for solids) or 0.5 mL (for liquids) of the test substance to a small area of shaved skin.
-
Exposure: Cover the application site with a gauze patch and porous tape for a 4-hour exposure period.
-
Observation: After the exposure period, remove the patch and wash the treated area. Observe and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days to assess reversibility.
-
Classification: The substance is classified as a skin irritant if the mean scores for erythema or edema are above a certain threshold.
Methodology for Eye Irritation (based on OECD Guideline 405):
-
Animal Model: Healthy young adult albino rabbits.
-
Test Substance Application: Instill 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after application, and then daily for up to 21 days. Score the cornea, iris, and conjunctiva for any lesions.
-
Assessment of Reversibility: The reversibility of any observed ocular lesions is a key endpoint.
-
Classification: The substance is classified as an eye irritant based on the severity and persistence of the ocular lesions.
Logical Workflow for Overall Hazard Assessment
Due to the lack of publicly available information on the specific signaling pathways involved in the toxicity of this compound, a logical workflow for a comprehensive hazard assessment is presented below. This workflow outlines the sequential steps to characterize the potential health hazards of a chemical with a similar toxicological profile.
Methodology for Respiratory Irritation Assessment:
Currently, there is no single, validated in vitro or in vivo test guideline specifically for respiratory irritation that is as universally accepted as the OECD guidelines for skin and eye irritation. However, an assessment can be made through a weight-of-evidence approach:
-
In Silico Analysis: Use Quantitative Structure-Activity Relationship (QSAR) models to predict respiratory irritation potential based on the chemical structure.
-
In Vitro Testing: Employ reconstructed human respiratory tract models to assess cytotoxicity and inflammatory responses following exposure to the substance.
-
In Vivo Studies (if necessary): If in silico and in vitro data are inconclusive, a rodent inhalation study may be considered. This typically involves exposing animals to various concentrations of the substance and observing for clinical signs of respiratory distress, as well as conducting histopathological examination of the respiratory tract.
Conclusion
This compound presents several health hazards that necessitate careful handling and the implementation of robust safety protocols. This guide provides a foundational understanding of these hazards and outlines the necessary precautions and experimental approaches for a thorough safety assessment. Researchers and drug development professionals are strongly encouraged to consult the full OECD guidelines and other relevant safety resources before working with this compound. The absence of publicly available quantitative toxicity data underscores the importance of a cautious and well-informed approach to its handling and use in experimental settings.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Arylbenzothiazoles from 2-Methyl-1,3-benzothiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed two-step methodology for the synthesis of 2-aryl-1,3-benzothiazol-6-ol derivatives, starting from 2-Methyl-1,3-benzothiazol-6-ol. The protocols are designed for professionals in research and drug development, with a focus on clear, reproducible experimental procedures.
Introduction
The synthesis of 2-arylbenzothiazoles is a significant area of research due to their wide range of pharmacological activities, including antitumor, antimicrobial, and antiviral properties. The following protocols detail a reliable two-step pathway for the synthesis of 6-hydroxy-substituted 2-arylbenzothiazoles. The process begins with the hydrolysis of the starting material, this compound, to form the key intermediate, 2-amino-5-hydroxythiophenol. This intermediate is then condensed with a variety of aromatic aldehydes to yield the final 2-arylbenzothiazole products. This method allows for the generation of a diverse library of compounds for further investigation.
Part 1: Synthesis of the Intermediate: 2-Amino-5-hydroxythiophenol
This initial step involves the ring-opening of this compound to produce 2-amino-5-hydroxythiophenol. This is achieved through alkaline hydrolysis, a common method for the cleavage of the thiazole ring in benzothiazoles.[1]
Experimental Protocol: Alkaline Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Hydrolysis: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an acid, such as acetic acid, to a pH of approximately 6.5.[1]
-
The product, 2-amino-5-hydroxythiophenol, may precipitate out of the solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
If extraction is performed, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-amino-5-hydroxythiophenol can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Part 2: Synthesis of 2-Aryl-1,3-benzothiazol-6-ols
The second step is the condensation of the synthesized 2-amino-5-hydroxythiophenol with various aromatic aldehydes. This reaction is widely documented and can be performed under a variety of conditions, often with high yields.[2][3][4] Below are three distinct protocols to achieve this transformation, offering flexibility in terms of reaction conditions and catalyst choice.
Protocol A: L-Proline Catalyzed Condensation under Microwave Irradiation
This method offers a green and efficient synthesis with short reaction times.[4]
-
Reaction Mixture: In a microwave-safe vessel, combine 2-amino-5-hydroxythiophenol (1 equivalent), the desired aromatic aldehyde (1 equivalent), and L-proline (10 mol%).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a suitable power and temperature (e.g., 100-120 °C) for 5-15 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and add water. The product will often precipitate and can be collected by filtration.
-
Purification: Wash the solid product with water and then a small amount of cold ethanol. Further purification can be achieved by recrystallization.
Protocol B: Zinc Acetate Catalyzed Solvent-Free Condensation
This protocol provides an environmentally friendly and cost-effective method that avoids the use of solvents.[2]
-
Reaction Mixture: In a round-bottom flask, thoroughly mix 2-amino-5-hydroxythiophenol (1 equivalent), the aromatic aldehyde (1 equivalent), and zinc acetate dihydrate (Zn(OAc)₂·2H₂O, 5 mol%).
-
Reaction Conditions: Heat the mixture at 80 °C for 30-60 minutes, with stirring. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Add a small amount of ethanol and triturate to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol C: Biocatalyst-Mediated Synthesis in an Aqueous Medium
This protocol utilizes a biocatalyst, such as bacterium-derived hemoglobin (VHb), for a rapid and highly efficient synthesis at room temperature.[2]
-
Reaction Mixture: In a flask, dissolve 2-amino-5-hydroxythiophenol (1 equivalent) and the aromatic aldehyde (1 equivalent) in dimethyl sulfoxide (DMSO). Add an aqueous solution of the biocatalyst (e.g., 0.05 mol% VHb) and tert-butyl hydroperoxide (TBHP) as an oxidant.
-
Reaction Conditions: Stir the reaction mixture at room temperature for approximately 5-10 minutes.
-
Work-up: Pour the reaction mixture into water. The product will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenols with aromatic aldehydes, based on literature precedents. The yields and reaction times are indicative and may vary based on the specific substrates and precise reaction conditions used.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | L-Proline | Solvent-free (MW) | 10 min | >90 | [4] |
| 2 | 4-Chlorobenzaldehyde | Zn(OAc)₂·2H₂O | Solvent-free | 30 min | 96 | [2] |
| 3 | 4-Methoxybenzaldehyde | Zn(OAc)₂·2H₂O | Solvent-free | 45 min | 94 | [2] |
| 4 | 4-Nitrobenzaldehyde | VHb/TBHP | DMSO/H₂O | 5 min | 95 | [2] |
| 5 | 2-Naphthaldehyde | L-Proline | Solvent-free (MW) | 12 min | >90 | [4] |
| 6 | 3-Pyridinecarboxaldehyde | Zn(OAc)₂·2H₂O | Solvent-free | 60 min | 84 | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall two-step synthesis process from the starting material to the final 2-arylbenzothiazole products.
Caption: Overall workflow for the synthesis of 2-arylbenzothiazoles.
Logical Relationship of Synthesis
This diagram outlines the logical progression and key transformations in the synthesis.
Caption: Logical progression of the two-step synthesis.
References
- 1. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 4. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
Application Notes and Protocols for the Derivatization of 2-Methyl-1,3-benzothiazol-6-ol Hydroxyl Group
For Use by Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the chemical derivatization of the hydroxyl group of 2-Methyl-1,3-benzothiazol-6-ol, a versatile scaffold in medicinal chemistry. The derivatization of the C6 hydroxyl group is a key strategy for modulating the physicochemical and pharmacological properties of benzothiazole-based compounds, such as their solubility, bioavailability, and target-binding affinity. This document outlines two primary, robust methods for derivatization: O-alkylation (Etherification) and O-acylation (Esterification), complete with step-by-step experimental procedures and a comparative data summary.
Introduction
The 2-methyl-1,3-benzothiazole core is a privileged structure found in a variety of pharmacologically active agents. The hydroxyl group at the 6-position offers a convenient handle for synthetic modification. By converting this phenol into an ether or an ester, researchers can systematically explore structure-activity relationships (SAR) to optimize lead compounds. For instance, etherification can enhance metabolic stability, while esterification can be employed to create prodrugs that improve oral absorption. This document serves as a practical guide for executing these critical transformations efficiently and effectively in a laboratory setting.
Experimental Protocols
Two primary protocols for the derivatization of the 6-hydroxyl group are presented below.
Protocol 1: Etherification via Williamson Ether Synthesis
This protocol describes the O-alkylation of this compound with an alkyl halide (specifically, a benzyl bromide derivative is used as an example) in the presence of a weak base. This SN2 reaction is a classic and reliable method for ether synthesis.[1][2][3][4]
2.1.1 Materials and Reagents
-
This compound
-
Appropriate alkyl halide (e.g., Benzyl Bromide derivative)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
2.1.2 Detailed Experimental Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq., e.g., 3.0 mmol) in anhydrous DMF (e.g., 10 mL).
-
Addition of Reagents: To the stirred solution, add the corresponding alkyl halide (e.g., benzyl bromide derivative, 1.5 eq., 4.5 mmol).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq., 6.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add ethanol to the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting residue in ethyl acetate. The product can be purified by recrystallization from ethyl acetate to yield the desired ether derivative.[1]
Protocol 2: Esterification via Steglich Esterification
This protocol details the O-acylation of the phenolic hydroxyl group using a carboxylic acid activated by a carbodiimide coupling agent (DCC) and a catalyst (DMAP). This method is particularly mild and effective for substrates that may be sensitive to harsher conditions.
2.2.1 Materials and Reagents
-
This compound
-
Carboxylic Acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
2.2.2 Detailed Experimental Procedure
-
Reaction Setup: In a dry round-bottom flask, dissolve the desired carboxylic acid (1.1 eq.) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq.) in anhydrous Dichloromethane (DCM, e.g., 10 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Substrate and Catalyst: Add this compound (1.0 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.) to the cooled suspension.
-
Reaction: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 10-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Extraction: Quench the filtrate with water (e.g., 10 mL) and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure ester.
Data Presentation
The following table summarizes quantitative data for representative derivatization reactions of the 6-hydroxy-2-methylbenzothiazole scaffold.
| Derivative Type | Reagent | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ether (O-alkylation) | Benzyl Bromide Derivatives | K₂CO₃ | DMF | Room Temp | 24 | 9 - 82[1] |
| Ester (O-acylation) | p-Fluoro Benzoic Acid | DCC / DMAP | DCM | 0 to RT | 10 | ~70-85* |
*Yields for esterification are estimated based on typical Steglich esterification reactions with similar phenolic substrates, as specific data for this compound was not available.
Visualization of Experimental Workflow
The following diagram illustrates the two divergent synthetic pathways for the derivatization of this compound.
Caption: Synthetic pathways for derivatization of this compound.
References
- 1. inpressco.com [inpressco.com]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazines in Synthesis. A Formal Total Synthesis of Pseudopteroxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for N-alkylation of 2-Methyl-1,3-benzothiazol-6-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of heterocyclic compounds is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. The 2-methyl-1,3-benzothiazol-6-ol scaffold is of significant interest due to the prevalence of benzothiazoles in biologically active molecules. The presence of both a nucleophilic nitrogen atom within the heterocyclic ring and a phenolic hydroxyl group presents a significant challenge in regioselective alkylation. This document provides a detailed overview of the potential reaction conditions for the N-alkylation of this compound derivatives, addressing the critical issue of N- versus O-alkylation. The provided protocols are intended as a starting point for reaction optimization.
Factors Influencing Regioselectivity: N- vs. O-Alkylation
The primary challenge in the alkylation of this compound is controlling the site of alkylation. The outcome of the reaction is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent's leaving group.
-
Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, hard electrophiles (hard acids) tend to react with hard nucleophiles, while soft electrophiles (soft acids) prefer soft nucleophiles. The nitrogen atom in the benzothiazole ring is a softer nucleophile compared to the harder oxygen atom of the phenoxide. Therefore, using an alkylating agent with a soft leaving group (e.g., iodide) is predicted to favor N-alkylation, whereas an agent with a hard leaving group (e.g., sulfate, tosylate) may favor O-alkylation[1].
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used for alkylation reactions as they can dissolve the heterocyclic substrate and the base. The choice of solvent can influence the reactivity of the nucleophiles.
-
Base: The choice of base is critical for deprotonating the hydroxyl group to form the more nucleophilic phenoxide and for neutralizing any acid generated during the reaction. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction conditions, including the base, can significantly influence the N/O alkylation ratio. For some heterocyclic systems, conditions such as K₂CO₃ in DMF have been shown to favor O-alkylation exclusively[2].
General Reaction Scheme
The alkylation of this compound can lead to two potential products: the N-alkylated product and the O-alkylated product.
Caption: General reaction scheme for the alkylation of this compound.
Comparative Table of Reaction Conditions
Due to the lack of specific literature for the N-alkylation of this compound, the following table summarizes potential starting conditions based on analogous reactions with other benzothiazole derivatives and related heterocyclic systems. The expected major product is a prediction based on chemical principles and may require experimental verification.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Expected Major Product | Rationale & Reference |
| Alkyl Iodide (e.g., CH₃I) | K₂CO₃ | Acetonitrile | Reflux | N-Alkylated | Soft leaving group (I⁻) should favor reaction at the softer nitrogen center.[1] |
| Alkyl Bromide (e.g., C₂H₅Br) | K₂CO₃ | DMF | 80 | O-Alkylated | Conditions known to favor O-alkylation in similar heterocyclic systems.[2] |
| Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | NaH | THF/DMF | 0 to RT | O-Alkylated | Hard leaving group (CH₃SO₄⁻) should favor reaction at the harder oxygen center.[1] |
| Alkyl Tosylate (e.g., CH₃OTs) | Cs₂CO₃ | DMF | RT to 60 | O-Alkylated | Tosylate is a hard leaving group, likely favoring O-alkylation. |
| Alkyl Iodide (e.g., C₄H₉I) | - | Acetonitrile | 95 | N-Alkylated | Forcing conditions used for N-alkylation of unsubstituted benzothiazole.[3] |
Experimental Protocols
The following protocols are generalized starting points and will likely require optimization to achieve the desired product and yield.
Protocol 1: Attempted Selective N-Alkylation using Alkyl Iodide
This protocol aims to favor N-alkylation by using an alkylating agent with a soft leaving group.
Materials:
-
This compound
-
Alkyl iodide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous acetonitrile.
-
Add potassium carbonate (1.5 equivalents) to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the N-alkylated and O-alkylated isomers.
Protocol 2: O-Alkylation using Alkyl Bromide
This protocol is based on conditions that have been shown to favor O-alkylation in other heterocyclic systems.[2]
Materials:
-
This compound
-
Alkyl bromide (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Heat the mixture to 80 °C and stir for 30 minutes.
-
Add the alkyl bromide (1.2 equivalents) to the reaction mixture.
-
Maintain the temperature at 80 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow
The general workflow for performing and analyzing the alkylation of this compound is outlined below.
Caption: General experimental workflow for the alkylation of this compound.
Conclusion
The selective N-alkylation of this compound derivatives is a challenging synthetic problem due to the competing O-alkylation. The protocols and data presented here provide a rational starting point for researchers to explore these reactions. Careful selection of the alkylating agent, based on the principles of HSAB theory, along with systematic optimization of the base, solvent, and temperature, will be crucial for achieving the desired regioselectivity. It is highly recommended to perform thorough characterization of the products to confirm the site of alkylation. For unambiguous synthesis of the N-alkylated product, a protection-alkylation-deprotection strategy for the hydroxyl group may be a more reliable, albeit longer, alternative.
References
Application Note: Purification of 2-Methyl-1,3-benzothiazol-6-ol Derivatives by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Methyl-1,3-benzothiazol-6-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are integral to the synthesis of molecules with potential therapeutic applications, including the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1] Given that the biological activity and safety profile of these compounds are highly dependent on their purity, robust purification methods are critical. Column chromatography, including traditional flash chromatography and modern High-Performance Liquid Chromatography (HPLC), is a fundamental technique for the isolation and purification of these derivatives from complex reaction mixtures.[2] This document provides detailed protocols for both methods.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a widely used, efficient method for the routine purification of gram-scale quantities of synthesized benzothiazole derivatives. The principle relies on the differential partitioning of compounds between a solid stationary phase (typically silica gel) and a liquid mobile phase, driven by pressure.
Experimental Protocol
-
Preparation of the Eluent System:
-
The choice of solvent system (eluent) is critical for successful separation. A common and effective system for benzothiazole derivatives is a mixture of n-hexane and ethyl acetate.[3][4]
-
Begin by conducting Thin Layer Chromatography (TLC) on the crude reaction mixture with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to find the optimal solvent system that provides a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1).
-
Pour the slurry into the column and allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed. Ensure a flat, undisturbed silica surface.[5]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette the solution onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Begin elution with the starting solvent system (isocratic elution) or gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution).
-
Collect the eluate in fractions (e.g., 10-20 mL per test tube).
-
-
Analysis and Product Isolation:
Data Presentation
Table 1: Example Parameters for Flash Column Chromatography Purification
| Derivative ID | Crude Mass (g) | Eluent System (Hexane:Ethyl Acetate) | Rƒ of Pure Compound | Yield (%) | Purity by HPLC (%) |
|---|---|---|---|---|---|
| Derivative A | 2.5 | 4:1 (Isocratic) | 0.35 | 75 | >98.0 |
| Derivative B | 3.1 | Gradient (9:1 to 2:1) | 0.32 (in 4:1) | 68 | >99.0 |
| Derivative C | 1.8 | 2:1 (Isocratic) | 0.40 | 79 | >98.5 |
Note: Data presented are representative examples based on typical yields for benzothiazole derivatives.[4]
Visualization
Caption: Workflow for flash chromatography purification.
Protocol 2: Purification by Preparative HPLC
For achieving the highest purity, especially for analytical standards or final drug compounds, reversed-phase preparative High-Performance Liquid Chromatography (RP-HPLC) is the preferred method. This technique separates compounds based on their hydrophobicity.
Experimental Protocol
-
Sample Preparation:
-
Dissolve the crude or partially purified product in a suitable solvent, such as methanol or acetonitrile.
-
The concentration should be optimized to avoid column overloading.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
System: A preparative HPLC system equipped with a UV detector and a fraction collector.
-
Column: A reversed-phase column (e.g., C18, 10 µm particle size, with appropriate dimensions for preparative scale).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Detection: Set the UV detector to a wavelength where the target compound has strong absorbance (e.g., 254 nm or its λmax).[6]
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the filtered sample.
-
Run a linear gradient to increase the concentration of the organic phase (Mobile Phase B). A typical gradient might be from 5% B to 95% B over 20-30 minutes. This should be optimized based on analytical scale injections.
-
-
Fraction Collection and Analysis:
-
Set the fraction collector to collect peaks based on the UV detector signal threshold.
-
After the run, analyze the purity of each collected fraction using analytical HPLC.
-
-
Product Isolation:
-
Combine the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a pure solid.
-
Data Presentation
Table 2: Example Parameters for Preparative RP-HPLC Purification
| Derivative ID | Injected Mass (mg) | Column Type | Mobile Phase Gradient (%B in A) | Retention Time (min) | Yield (%) | Purity by HPLC (%) |
|---|---|---|---|---|---|---|
| Derivative D | 150 | C18, 10 µm | 10% to 80% over 25 min | 15.2 | 85 | >99.8 |
| Derivative E | 125 | C18, 10 µm | 20% to 95% over 20 min | 11.8 | 81 | >99.9 |
| Derivative F | 200 | Phenyl-Hexyl, 5 µm | 5% to 75% over 30 min | 19.5 | 78 | >99.5 |
Note: Data presented are representative examples. Actual retention times and gradients must be optimized for each specific derivative.
Visualization
Caption: Workflow for preparative RP-HPLC purification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from TLC baseline | Eluent is not polar enough; compound is highly polar. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate). Consider adding a small amount of methanol if necessary.[5] |
| Poor separation of spots (overlapping) | Eluent system is not optimal; column is overloaded. | Test different solvent systems (e.g., Dichloromethane/Methanol). Use a shallower gradient for elution. Reduce the amount of sample loaded onto the column. |
| Low recovery of product | Compound may have precipitated on the column; some product may be in mixed fractions. | Ensure the compound is fully soluble in the mobile phase. Analyze all fractions carefully by TLC to avoid discarding fractions containing the product. |
| Compound "oils out" during recrystallization | Solvent boiling point is higher than the compound's melting point; presence of impurities. | Choose a solvent with a lower boiling point. Attempt a preliminary purification with a quick filtration through a silica plug before recrystallization.[5] |
References
Application Notes and Protocols for Recrystallization of 2-Methyl-1,3-benzothiazol-6-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the recrystallization of 2-Methyl-1,3-benzothiazol-6-ol and its analogs. These compounds are of significant interest in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases due to their activity as monoamine oxidase (MAO) inhibitors. The following sections detail the principles of recrystallization for this class of compounds, provide experimental protocols, and illustrate a relevant biological signaling pathway.
Data Presentation: Recrystallization Solvent Screening
Effective recrystallization is dependent on the differential solubility of the compound in a given solvent at elevated and reduced temperatures. For this compound analogs, which are polar heterocyclic compounds, a range of polar and moderately polar solvents are typically screened. The ideal solvent will dissolve the compound completely at its boiling point and allow for high recovery of pure crystals upon cooling.
The following table summarizes illustrative data for the solubility of this compound in common laboratory solvents. Note: This data is representative and should be experimentally verified for specific analogs to optimize recrystallization conditions.
| Solvent | Chemical Class | Polarity | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Comments |
| Ethanol | Alcohol | Polar | ~1.5 | >10 | Often a good choice for initial trials. Forms well-defined crystals upon slow cooling. |
| Ethyl Acetate | Ester | Moderately Polar | ~0.8 | >8 | Can be effective, may require a co-solvent like hexane to reduce solubility at low temperatures. |
| Methanol | Alcohol | Polar | ~2.0 | >12 | High solubility at room temperature may lead to lower yields. |
| Water | Aqueous | Highly Polar | <0.1 | ~0.5 | Generally a poor solvent, but can be used as an anti-solvent in a mixed solvent system. |
| Hexane | Alkane | Non-polar | <0.01 | <0.1 | Insoluble; suitable as an anti-solvent with a more polar solvent. |
| Acetone | Ketone | Polar Aprotic | ~3.0 | >15 | High solubility may hinder crystal formation unless an anti-solvent is used. |
Experimental Protocols
The following protocols provide a detailed methodology for the recrystallization of this compound analogs. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be followed at all times.
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with the desired solubility properties is identified.
Materials:
-
Crude this compound analog
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The purity can be assessed by melting point determination and chromatographic techniques (e.g., HPLC).
Protocol 2: Mixed-Solvent Recrystallization
This protocol is employed when no single solvent provides the ideal solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.
Materials:
-
Crude this compound analog
-
"Good" solvent (e.g., Ethyl Acetate)
-
"Poor" solvent (e.g., Hexane)
-
Equipment as listed in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethyl acetate) at its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the mixed solvent system (in the same ratio) for washing the crystals.
Visualization of Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the biological context of these compounds, the following diagrams are provided.
Application Notes: Developing MAO-B Inhibitors from 2-Methyl-1,3-benzothiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the oxidative deamination of key neurotransmitters, particularly dopamine.[1][2] Inhibition of MAO-B increases dopamine levels, a validated therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease.[3][4] The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent and selective MAO-B inhibitory activity.[5][6] Specifically, compounds derived from 2-Methyl-1,3-benzothiazol-6-ol have emerged as promising candidates for developing novel therapeutics for neurological disorders.[5][7][8]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of MAO-B inhibitors derived from the this compound core structure. It is intended to guide researchers through the key stages of preclinical drug discovery for this compound class.
Synthesis of this compound Derivatives
The primary synthetic route involves the alkylation or benzylation of the hydroxyl group at the C6 position of the this compound scaffold. A general procedure is outlined below.[5]
Quantitative Data Summary: MAO-B Inhibition
The inhibitory potential of synthesized compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the in vitro human MAO-A and MAO-B inhibitory activities of representative 2-methylbenzo[d]thiazole derivatives.
| Compound ID | R-Group (Substitution on Benzyl Moiety) | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B (IC₅₀-A / IC₅₀-B) |
| 4d [5] | 4-Nitro | 0.0046 | 0.218 | 47.4 |
| 5c [5] | 3-Fluoro | 0.0056 | > 100 | > 17857 |
| 5d [5] | 4-Nitro | 0.0052 | > 100 | > 19230 |
| 5e [5] | 4-Chloro | 0.0054 | 0.132 | 24.4 |
| 30 [9] | Thioacetamide derivative | 0.015 | > 10 | > 667 |
| 40 [8] | Cyclohexylamide | 0.011 | > 10 | > 909 |
Note: Compounds 4d, 5c, 5d, and 5e are derivatives of 2-methylbenzo[d]thiazol-6-ol or -5-ol, demonstrating the high MAO-B inhibition potential of this scaffold.[5] Compounds 30 and 40 are related benzothiazole derivatives showing potent inhibition.[8][9]
Experimental Protocols
Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature, measuring hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.[10][11][12]
Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., kynuramine), producing H₂O₂. In the presence of a developer and a probe (e.g., GenieRed Probe), H₂O₂ generates a highly fluorescent product, which can be measured.[10][12] An inhibitor will reduce the rate of fluorescence generation.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine)
-
Fluorescent Probe (e.g., GenieRed Probe) and Developer
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[10][11]
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control (Selegiline) in MAO-B Assay Buffer. The final DMSO concentration should not exceed 2%.[12]
-
Plate Setup: Add 10 µL of each test inhibitor dilution, positive control, or assay buffer (for enzyme control) to respective wells of a 96-well plate.
-
Enzyme Addition: Prepare the MAO-B Enzyme Solution by diluting the enzyme stock in assay buffer. Add 50 µL of this solution to each well. Mix gently and incubate for 10 minutes at 37°C.[12]
-
Substrate Addition: Prepare the MAO-B Substrate Solution containing the substrate, developer, and fluorescent probe in the assay buffer. Add 40 µL of this solution to each well to start the reaction.[10]
-
Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 30-40 minutes at 37°C.[12]
-
Data Analysis:
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100 (Where EC = Enzyme Control, S = Sample Well)
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a suitable nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.[10]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the general toxicity of the compounds on living cells.[13][14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan is proportional to the number of living cells.[15][16]
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma or HepG2)
-
Complete cell culture medium
-
Test Compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Microplate reader capable of absorbance measurement (~570 nm)
Procedure:
-
Cell Seeding: Seed a human cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include wells for vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubation: Incubate the plate for an additional 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis:
-
Calculate the percent cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the BBB.[17]
Principle: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane separating a donor compartment (containing the test compound) from an acceptor compartment. The amount of compound that crosses the membrane over time is measured to calculate a permeability coefficient (Pe).[17]
Materials:
-
PAMPA plate system (e.g., 96-well filter and acceptor plates)
-
Artificial membrane lipid solution (e.g., Brain Polar Lipid Extract in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test Compounds
-
High-permeability and low-permeability control compounds
-
Analytical instrumentation for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer)
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 12. assaygenie.com [assaygenie.com]
- 13. kosheeka.com [kosheeka.com]
- 14. Cytotoxicity Assays - Creative Bioarray [cell.creative-bioarray.com]
- 15. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 16. nebiolab.com [nebiolab.com]
- 17. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Radiolabeling 2-Methyl-1,3-benzothiazol-6-ol Derivatives with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorine-18 radiolabeling of 2-methyl-1,3-benzothiazol-6-ol derivatives, a class of compounds with significant potential for positron emission tomography (PET) imaging, particularly in the context of amyloid plaque detection in neurodegenerative diseases. The following sections detail two primary radiolabeling strategies: direct nucleophilic aromatic substitution and two-step O-fluoroethylation.
Introduction
This compound and its analogs are key structural motifs in the development of PET radiotracers. Their ability to be labeled with fluorine-18, a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, makes them highly valuable for clinical and preclinical research. The protocols outlined below are designed to be adaptable for various derivatives within this class, with specific examples and data provided for guidance.
Radiolabeling Strategies
Two common and effective methods for introducing fluorine-18 into the this compound scaffold are:
-
Direct Nucleophilic Aromatic Substitution (SNA_r_): This one-step method involves the direct displacement of a leaving group, typically a nitro group or a trialkylammonium salt, on an electron-deficient aromatic ring by [¹⁸F]fluoride.
-
O-Fluoroethylation: This two-step approach involves the initial synthesis of an ¹⁸F-labeled alkylating agent, such as [¹⁸F]fluoroethyl tosylate, followed by its reaction with the hydroxyl group of the benzothiazole derivative.
Protocol 1: Direct Nucleophilic Aromatic Substitution
This protocol describes the ¹⁸F-labeling of a nitro-substituted 2-aryl-benzothiazole precursor.
Experimental Workflow
Caption: Workflow for direct ¹⁸F-nucleophilic aromatic substitution.
Materials and Reagents
-
Nitro-substituted this compound derivative (precursor)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Water for injection
-
Ethanol
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Semi-preparative HPLC system with a suitable column (e.g., C18)
-
Sterile filters
Step-by-Step Protocol
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride from the QMA cartridge into a reaction vessel using a solution of K₂CO₃ and K₂₂₂ in a mixture of acetonitrile and water.
-
-
Azeotropic Drying:
-
Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen or argon at approximately 110°C. Repeat this step 2-3 times to ensure the [¹⁸F]fluoride complex is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the nitro-precursor (typically 1-5 mg) in anhydrous DMSO (0.5-1.0 mL).
-
Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 120-150°C for 10-20 minutes. Reaction conditions may need optimization depending on the specific precursor.
-
-
Purification:
-
After cooling, quench the reaction with water or a suitable buffer.
-
Pass the crude reaction mixture through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the crude product from the SPE cartridge with acetonitrile or ethanol.
-
Inject the eluted crude product onto a semi-preparative HPLC system for final purification.
-
Collect the fraction corresponding to the ¹⁸F-labeled product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 cartridge followed by elution with a small volume of ethanol.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and pass it through a sterile filter into a sterile vial.
-
Quantitative Data Summary
| Derivative | Precursor Type | RCY (decay-corrected) | Purity | Specific Activity (GBq/µmol) |
| [¹⁸F]Flutemetamol | Nitro | >20% | >98% | 100-200 |
| Generic Aryl-NO₂ | Nitro | 10-40% | >95% | 50-150 |
Protocol 2: O-Fluoroethylation
This protocol details the synthesis of an ¹⁸F-labeled benzothiazole derivative via O-alkylation with [¹⁸F]fluoroethyl tosylate.
Experimental Workflow
Caption: Workflow for ¹⁸F-O-fluoroethylation of benzothiazole derivatives.
Materials and Reagents
-
This compound derivative (phenolic precursor)
-
Ethylene-1,2-ditosylate
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous dimethylformamide (DMF)
-
Other materials as listed in Protocol 1
Step-by-Step Protocol
-
Synthesis of [¹⁸F]Fluoroethyl Tosylate:
-
Prepare dried [¹⁸F]K/K₂₂₂ complex as described in Protocol 1 (Steps 1 & 2).
-
Add a solution of ethylene-1,2-ditosylate in anhydrous acetonitrile to the reaction vessel.
-
Heat the mixture at 80-100°C for 5-10 minutes.
-
Purify the resulting [¹⁸F]fluoroethyl tosylate, often by passing the reaction mixture through a series of SPE cartridges to remove unreacted fluoride and precursor.
-
-
O-Fluoroethylation Reaction:
-
Dissolve the this compound precursor and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) in anhydrous DMF.
-
Add the purified [¹⁸F]fluoroethyl tosylate to this solution.
-
Heat the reaction mixture at 90-120°C for 10-15 minutes.
-
-
Purification and Formulation:
-
Follow the same purification and formulation steps as outlined in Protocol 1 (Steps 4 & 5).
-
Quantitative Data Summary
| Derivative | Precursor Type | RCY (decay-corrected) | Purity | Specific Activity (GBq/µmol) |
| Generic Aryl-OH | Phenolic | 15-35% | >95% | 80-180 |
Quality Control
A comprehensive quality control protocol is essential to ensure the safety and efficacy of the final radiopharmaceutical product.
QC Workflow
Caption: Quality control workflow for ¹⁸F-labeled benzothiazole derivatives.
QC Parameters and Methods
| Parameter | Method | Acceptance Criteria |
| Visual Inspection | Direct observation | Clear, colorless, free of particulate matter |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% |
| Radionuclidic Identity | Gamma spectrometer | Principal gamma photon at 511 keV |
| Radionuclidic Purity | Gamma spectrometer | ≥ 99.5% |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm) |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the max recommended dose in mL |
| Sterility | Incubation in culture media | No microbial growth |
Automated Synthesis
The protocols described above are amenable to automation using commercially available synthesis modules.[1] Automation offers significant advantages in terms of radiation safety, reproducibility, and compliance with Good Manufacturing Practice (GMP).[2] Cassette-based systems, in particular, provide a streamlined workflow for the routine production of ¹⁸F-labeled radiopharmaceuticals. The adaptation of these manual protocols to an automated platform will require optimization of parameters such as reagent volumes, flow rates, and heating profiles within the software of the specific synthesis module.
Conclusion
The successful radiolabeling of this compound derivatives with fluorine-18 is achievable through well-established methods such as nucleophilic aromatic substitution and O-fluoroethylation. The choice of method will depend on the specific chemical structure of the target molecule and the available precursor. Adherence to detailed protocols and rigorous quality control is paramount to ensure the production of high-quality radiotracers for PET imaging applications.
References
experimental setup for synthesizing [18F]flutemetamol from a 2-Methyl-1,3-benzothiazol-6-ol precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Flutemetamol is a fluorine-18 labeled positron emission tomography (PET) tracer used for the imaging of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. The synthesis of [18F]flutemetamol involves the nucleophilic substitution of a suitable precursor with [18F]fluoride, followed by deprotection and purification. This document provides a detailed overview of the experimental setup for the synthesis of [18F]flutemetamol, with a focus on a synthetic pathway originating from a 2-Methyl-1,3-benzothiazol-6-ol core structure to generate the immediate precursor for radiolabeling, followed by the automated radiolabeling process.
Part 1: Synthesis of the [18F]Flutemetamol Precursor
The direct precursor for the radiosynthesis of [18F]flutemetamol is typically a protected derivative, such as 6-ethoxymethoxy-2-(4′-(N-formyl-N-methyl)amino-3′-nitro)phenylbenzothiazole. The synthesis of this complex molecule can be envisioned to start from simpler building blocks, including a substituted benzothiazole core. While this compound can serve as a starting point for derivatization, a more direct multi-step synthesis of the precursor is outlined below, based on established chemical principles for the formation of 2-arylbenzothiazoles.
Experimental Protocol: Multi-step Synthesis of the Flutemetamol Precursor
This protocol describes a plausible synthetic route to a suitable protected precursor for [18F]flutemetamol radiolabeling.
Step 1: Synthesis of 2-(4-aminophenyl)-6-hydroxybenzothiazole
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 2-amino-5-hydroxythiophenol and 4-aminobenzaldehyde in a suitable solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction involves the condensation of the amino group of the thiophenol with the aldehyde, followed by cyclization to form the benzothiazole ring.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Step 2: Nitration of the Phenyl Ring
-
Reaction Setup: Dissolve the product from Step 1 in concentrated sulfuric acid at 0 °C.
-
Reaction Conditions: Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the low temperature. The nitro group is directed to the position ortho to the amino group on the phenyl ring.
-
Work-up and Purification: Carefully pour the reaction mixture onto ice to precipitate the nitrated product. The product is collected by filtration, washed with water until neutral, and dried.
Step 3: N-Methylation and N-Formylation of the Amino Group
-
N-Methylation: The primary amino group can be selectively methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.
-
N-Formylation: The resulting secondary amine is then formylated, for example, by heating with formic acid.
Step 4: Protection of the Hydroxyl Group
-
Reaction Setup: Dissolve the product from Step 3 in an appropriate solvent like dichloromethane.
-
Reaction Conditions: Add a protecting group precursor, such as ethoxymethyl chloride (EOM-Cl), and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction is typically carried out at room temperature.
-
Work-up and Purification: The reaction is quenched, and the protected precursor is purified by column chromatography to yield the final precursor ready for radiolabeling.
Part 2: Automated Synthesis of [18F]Flutemetamol
The radiosynthesis of [18F]flutemetamol is typically performed on an automated synthesis module. The following protocol is a generalized procedure based on common automated systems.
Experimental Protocol: Automated [18F]Flutemetamol Synthesis
-
[18F]Fluoride Trapping and Elution:
-
Aqueous [18F]fluoride, produced via the 18O(p,n)18F nuclear reaction, is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [18F]F-.
-
The trapped [18F]F- is then eluted into the reactor vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2.) and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is evaporated under a stream of nitrogen or argon with gentle heating to remove water. This step is crucial for the subsequent nucleophilic substitution.
-
-
Nucleophilic Radiofluorination:
-
The dried [18F]fluoride-Kryptofix complex is reacted with the precursor (e.g., 6-ethoxymethoxy-2-(4′-(N-formyl-N-methyl)amino-3′-nitro)phenylbenzothiazole) dissolved in a suitable anhydrous solvent (e.g., dimethyl sulfoxide or acetonitrile).
-
The reaction mixture is heated at an elevated temperature (e.g., 115-130 °C) for a specific duration (e.g., 10 minutes) to facilitate the nucleophilic substitution of the nitro group with [18F]fluoride.
-
-
Deprotection:
-
After cooling, a strong acid (e.g., 3 M HCl) is added to the reaction mixture.
-
The mixture is heated to hydrolyze the protecting groups (e.g., N-Boc and ethoxymethyl).
-
The acidic solution is then neutralized with a base (e.g., 0.25 M NaOH).
-
-
Purification:
-
HPLC Method: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC). The fraction corresponding to [18F]flutemetamol is collected.
-
Solid-Phase Extraction (SPE) Method: As a more streamlined alternative to HPLC, an SPE-based purification can be employed. This often involves a chemical modification of the unreacted precursor to make it more polar, followed by trapping the crude product on a reverse-phase cartridge (e.g., C18), washing away impurities, and eluting the purified [18F]flutemetamol with a suitable solvent like ethanol.[1]
-
-
Formulation:
-
The purified [18F]flutemetamol is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and passed through a sterile filter into a sterile vial.
-
Data Presentation
The following tables summarize typical quantitative data for the automated synthesis of [18F]flutemetamol.
Table 1: Synthesis Parameters and Radiochemical Yield
| Parameter | Value | Reference |
| Starting [18F]Fluoride Activity | Variable (e.g., >3.7 GBq) | [2] |
| Precursor Amount | 1-10 mg | [2][3] |
| Synthesis Time | 50-90 minutes | [4] |
| Radiochemical Yield (decay-corrected) | 12-55% | [3][4] |
| Specific Activity (at end of synthesis) | 72.9 ± 10.2 MBq/µg to 122 GBq/µmol | [3][4] |
Table 2: Quality Control Specifications
| Parameter | Specification | Method | Reference |
| Radiochemical Purity | > 95% | HPLC, TLC | [3] |
| Chemical Purity | Conforms to standards | HPLC | [3] |
| Residual Solvents | Within acceptable limits | Gas Chromatography (GC) | |
| pH | 4.5 - 7.5 | pH meter | |
| Sterility | Sterile | Sterility Test | |
| Endotoxins | Within acceptable limits | LAL Test |
Mandatory Visualization
Caption: Workflow for Precursor Synthesis and Automated Radiolabeling of [18F]Flutemetamol.
Caption: Logical Flow of the Automated [18F]Flutemetamol Synthesis Process.
References
- 1. Synthesis and evaluation of 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole for in vivo quantitation of amyloid deposits in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and β-amyloid binding properties of rhenium 2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. US5371232A - Preparation of 2-(4-aminophenyl)benzothiazole compounds - Google Patents [patents.google.com]
Application Note: HPLC Method for Purity Analysis of 2-Methyl-1,3-benzothiazol-6-ol Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-1,3-benzothiazol-6-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any chemical used in research and development, particularly in pharmaceutical contexts, ensuring its purity is critical. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds, separating the main component from any impurities.
This application note details a robust reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The described method is designed to be specific, accurate, and precise, allowing for the reliable quantification of the active substance and its potential impurities.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade phosphoric acid.
-
Reference Standard: this compound of known purity.
-
Sample: this compound product to be analyzed.
Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
A gradient elution is employed to ensure the separation of the main peak from potential early and late eluting impurities.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
System Suitability
Before sample analysis, the performance of the chromatographic system should be verified by performing system suitability tests. Inject the Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) for Peak Area | Not more than 2.0% |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The results of the purity analysis should be summarized in a clear and concise table.
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| Sample A | 8.52 | 12548965 | 12612345 | 99.50 |
| Sample B | 8.51 | 11987452 | 12056789 | 99.43 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for determining the purity of this compound products. The method is straightforward to implement with standard HPLC instrumentation and provides the necessary precision and accuracy for quality control and research purposes. Adherence to the system suitability criteria ensures the validity of the analytical results.
Troubleshooting & Optimization
improving the yield of 2-Methyl-1,3-benzothiazol-6-ol derivatization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Methyl-1,3-benzothiazol-6-ol derivatization reactions, particularly focusing on O-alkylation (Williamson ether synthesis).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the derivatization of the hydroxyl group of this compound?
A1: The most prevalent method is the Williamson ether synthesis, which involves the O-alkylation of the phenolic hydroxyl group. This reaction is typically carried out by reacting this compound with an alkyl or benzyl halide in the presence of a base and a suitable solvent.[1]
Q2: What are the typical reagents and conditions for the O-alkylation of this compound?
A2: A common protocol involves dissolving this compound in an aprotic polar solvent like N,N-dimethylformamide (DMF). Anhydrous potassium carbonate (K₂CO₃) is often used as the base to deprotonate the phenol, and a substituted benzyl bromide serves as the alkylating agent. The reaction is typically stirred at room temperature for 24 hours.[2][3]
Q3: What kind of yields can I expect from these derivatization reactions?
A3: The yields for the O-alkylation of this compound can vary significantly, ranging from 9% to 82%, depending on the specific benzyl bromide derivative used and the optimization of reaction conditions.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By comparing the reaction mixture to the starting material on a TLC plate, you can observe the consumption of the reactants and the formation of the desired product.[3]
Q5: What are the common purification methods for the resulting derivatives?
A5: After the reaction is complete, the crude product is often isolated by precipitation and filtration. Recrystallization from a solvent system like ethyl acetate/hexane is a common and effective method for purifying the solid derivatives.[2][3] Column chromatography can also be used for further purification if necessary.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting & Optimization |
| Incomplete Deprotonation | The base may not be strong enough or used in sufficient quantity to fully deprotonate the phenolic hydroxyl group. Consider using a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective, but be cautious as stronger bases can promote side reactions. Ensure the base is anhydrous. |
| Poor Quality of Reagents | The alkylating agent (e.g., benzyl bromide) may have degraded. Use freshly purified or commercially available high-purity reagents. The solvent (e.g., DMF) must be anhydrous, as water can quench the alkoxide intermediate. |
| Suboptimal Reaction Temperature | While many reactions proceed at room temperature, some may require gentle heating to go to completion. Conversely, excessive heat can lead to degradation or side reactions. Optimize the temperature by running small-scale trials at different temperatures (e.g., 40°C, 60°C). |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC and consider extending the reaction time beyond 24 hours if necessary. |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting & Optimization |
| C-Alkylation | Besides the desired O-alkylation, the alkylating agent can also react with the carbon atoms of the benzene ring, leading to C-alkylated byproducts. This is more likely with highly reactive alkylating agents and certain solvents. Using a less polar solvent might favor O-alkylation. |
| Elimination Reaction (E2) | If you are using a secondary or tertiary alkyl halide as the alkylating agent, an elimination reaction to form an alkene can compete with the desired SN2 substitution. Whenever possible, use a primary alkyl halide to minimize this side reaction.[1][4] |
| Over-alkylation | In some cases, if there are other nucleophilic sites on the molecule, over-alkylation can occur. This is less common for this compound but should be considered if unexpected products are observed. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting & Optimization |
| Product is an Oil | The presence of residual solvent or impurities can lower the melting point of the product, causing it to be an oil instead of a solid. Ensure complete removal of the solvent under vacuum. Further purification by column chromatography may be necessary to remove impurities. |
| Co-precipitation of Starting Material | If the reaction has not gone to completion, the unreacted this compound may co-precipitate with the product. Optimize the reaction conditions to ensure full conversion of the starting material. |
| Difficulty with Recrystallization | Finding a suitable solvent system for recrystallization can be challenging. A solvent screen with small amounts of the crude product can help identify an appropriate single or mixed solvent system. |
Data Presentation
The following table summarizes the reported yields for the synthesis of various 2-methyl-6-(substituted-benzyloxy)-1,3-benzothiazole derivatives.
| Substituent on Benzyl Bromide | Product Name | Yield (%) | Reference |
| H | 2-Methyl-6-(benzyloxy)-1,3-benzothiazole | 75 | [3] |
| 4-Fluoro | 6-(4-Fluorobenzyloxy)-2-methyl-1,3-benzothiazole | 68 | [3] |
| 4-Chloro | 6-(4-Chlorobenzyloxy)-2-methyl-1,3-benzothiazole | 82 | [3] |
| 4-Nitro | 6-(4-Nitrobenzyloxy)-2-methyl-1,3-benzothiazole | 78 | [3] |
| 4-Methoxy | 6-(4-Methoxybenzyloxy)-2-methyl-1,3-benzothiazole | 9 | [3] |
| 3-Nitro | 6-(3-Nitrobenzyloxy)-2-methyl-1,3-benzothiazole | 72 | [3] |
Experimental Protocols
General Protocol for O-Alkylation of this compound
This protocol is based on the synthesis of 2-methyl-6-(substituted-benzyloxy)-1,3-benzothiazole derivatives as reported in the literature.[3]
Materials:
-
This compound
-
Substituted benzyl bromide derivative (1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add the appropriate substituted benzyl bromide derivative (1.5 equivalents).
-
Add anhydrous potassium carbonate (2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane and ethyl acetate (e.g., 3:2 v/v).[3]
-
Upon completion of the reaction, add ethanol to the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Allow the solution to recrystallize.
-
Collect the crystals by filtration, wash with n-hexane, and air-dry.
-
Characterize the final product using appropriate analytical techniques such as NMR and Mass Spectrometry.[3]
Visualizations
Experimental Workflow for O-Alkylation
Caption: Workflow for the O-alkylation of this compound.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low product yield.
References
Technical Support Center: Synthesis of 2-Methyl-1,3-benzothiazol-6-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-1,3-benzothiazol-6-ol and its derivatives. The information is presented in a clear question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides & FAQs
This section is designed to help you navigate common problems in the synthesis of this compound derivatives, from the initial synthesis of the core structure to subsequent derivatization steps.
Synthesis of the this compound Core
A common and efficient method for synthesizing the this compound core is the reaction of 4-acetamidophenol with a thionating agent like Lawesson's reagent or Phosphorus Pentasulfide.
Question 1: I am getting a low yield of my desired this compound. What are the likely causes?
Answer: Low yields in this synthesis can often be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the decomposition of the starting material or product, and the formation of polymeric byproducts.
-
Purity of Reagents: The purity of both the 4-acetamidophenol and the thionating agent is crucial. Impurities in the starting materials can lead to unwanted side reactions.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Moisture: Thionating reagents like Lawesson's reagent are sensitive to moisture. The presence of water can lead to the hydrolysis of the reagent and reduce its effectiveness. Ensure all glassware is dry and use anhydrous solvents.
Question 2: My final product is a dark, tarry substance instead of a crystalline solid. What is causing this and how can I prevent it?
Answer: The formation of dark, insoluble materials is a common issue and often indicates polymerization or the formation of complex side products.[1] This can be caused by:
-
Oxidation of Phenolic Intermediates: The hydroxyl group on the benzothiazole ring can be susceptible to oxidation, leading to colored impurities.
-
High Reaction Temperatures: As mentioned, excessive heat can promote the formation of polymeric byproducts.
-
Impurities in the Starting Material: The presence of impurities in the 4-acetamidophenol can act as catalysts for polymerization.
To prevent this, you can:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Carefully control the reaction temperature and avoid overheating.
-
Use purified starting materials.
Question 3: I am having difficulty removing byproducts from my final product. What are the common byproducts and how can I purify my compound?
Answer: When using Lawesson's reagent, the main byproducts are phosphorus-containing compounds. One common byproduct is 4-methoxybenzenecarbothioic acid, which arises from the reagent itself.[2] Another is a six-membered phosphorus-containing ring structure.[3][4] These byproducts can sometimes be difficult to separate from the desired product due to similar polarities.
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from the byproducts. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can help to remove impurities.
-
Aqueous Workup: In some cases, an aqueous workup can help to remove some of the more polar byproducts. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help to remove acidic byproducts.
Derivatization of this compound
The hydroxyl group at the 6-position is a common site for derivatization, often through alkylation or acylation, to produce a range of analogues with different biological activities.
Question 4: I am trying to alkylate the hydroxyl group of this compound, but the reaction is not proceeding. What could be the issue?
Answer: Difficulties in alkylating the hydroxyl group can arise from:
-
Insufficiently Strong Base: The phenolic proton needs to be removed by a base to form the more nucleophilic phenoxide. If the base is not strong enough, the reaction will be slow or may not occur at all. Consider using a stronger base like potassium carbonate or sodium hydride.
-
Poor Leaving Group on the Alkylating Agent: The rate of the alkylation reaction is dependent on the quality of the leaving group on the alkylating agent. Iodides are generally better leaving groups than bromides, which are better than chlorides.
-
Steric Hindrance: If either the benzothiazole derivative or the alkylating agent is sterically hindered, the reaction rate may be significantly reduced.
Question 5: I am observing the formation of multiple products during the derivatization reaction. What are the possible side reactions?
Answer: The formation of multiple products can be due to:
-
N-alkylation: While O-alkylation is generally favored for phenols, some N-alkylation at the benzothiazole nitrogen may occur, especially if a very strong base is used.
-
Reaction with other functional groups: If your this compound derivative contains other reactive functional groups, these may also react with the alkylating agent.
-
Decomposition: If the reaction is carried out at high temperatures for extended periods, decomposition of the starting material or product may occur.
Data Presentation
Table 1: Common Byproducts in the Synthesis of this compound using Lawesson's Reagent.
| Byproduct Name | Chemical Structure | Origin | Common Removal Method |
| 4-Methoxybenzenecarbothioic acid | CH₃OC₆H₄C(S)OH | Lawesson's Reagent | Column Chromatography, Aqueous wash with base |
| 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (and related P-S heterocycles) | (CH₃OC₆H₄PS₂)₂ | Lawesson's Reagent | Column Chromatography |
| Polymeric materials | - | High temperature/impurities | Filtration, Chromatography |
| Unreacted 4-acetamidophenol | HOC₆H₄NHC(O)CH₃ | Starting Material | Column Chromatography |
Note: Quantitative data on byproduct yields is highly dependent on specific reaction conditions and is not consistently reported in the literature.
Experimental Protocols
Synthesis of this compound
This protocol is based on the thionation of 4-acetamidophenol using Lawesson's reagent.
Materials:
-
4-Acetamidophenol
-
Lawesson's Reagent
-
Anhydrous Toluene (or other high-boiling aromatic solvent)
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetamidophenol (1 equivalent).
-
Add anhydrous toluene to the flask.
-
Add Lawesson's reagent (0.5 equivalents) to the mixture.
-
If desired, purge the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for the time determined by TLC monitoring (typically several hours).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Derivatization of this compound (O-alkylation)
This protocol describes a general procedure for the O-alkylation of the synthesized this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (or other suitable base)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired O-alkylated derivative.
-
Characterize the final product using appropriate analytical techniques.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in synthesis.
Signaling Pathway: Benzothiazole Derivatives as Amyloid-β Imaging Agents
Many this compound derivatives are investigated for their potential as imaging agents for amyloid-β plaques, a hallmark of Alzheimer's disease. These compounds are designed to cross the blood-brain barrier and bind to these plaques, allowing for their detection via techniques like Positron Emission Tomography (PET).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]
Navigating the Synthesis of 6-Hydroxybenzothiazole: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 6-hydroxybenzothiazole and its derivatives is a critical step in the creation of various therapeutic agents. However, achieving a high yield of this valuable compound can be challenging. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help overcome common hurdles in the synthesis process, particularly when starting from 4-aminophenol.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields and impurities in the synthesis of 6-hydroxybenzothiazole.
Question 1: My reaction yield is consistently low when synthesizing 2-amino-6-hydroxybenzothiazole from 4-aminophenol and potassium thiocyanate. What are the common causes?
Answer: Low yields in this synthesis are frequently attributed to several factors:
-
Oxidation of 4-Aminophenol: The starting material, 4-aminophenol, is highly susceptible to oxidation, which can lead to the formation of polymeric materials and colored impurities, such as indophenol.[1] This is often exacerbated by harsh reaction conditions.
-
Side Reactions: Unwanted side reactions, such as the halogenation of the aromatic ring by the oxidizing agent (e.g., bromine), can consume starting materials and generate difficult-to-remove byproducts.
-
Incomplete Cyclization: The conversion of the intermediate thiourea to the final benzothiazole ring may not go to completion, leaving unreacted starting materials or intermediates in the reaction mixture.
-
Suboptimal Reaction Conditions: Factors like incorrect temperature, reaction time, or reagent stoichiometry can significantly impact the efficiency of the cyclization reaction.
Question 2: I am observing a dark coloration in my reaction mixture and final product. How can I prevent this and purify my product?
Answer: The formation of a dark color is a strong indicator of 4-aminophenol oxidation. To mitigate this:
-
Control Reaction Temperature: Maintain a low temperature (around 0-10°C) during the addition of the oxidizing agent (e.g., bromine) to minimize oxidation.
-
Use of an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent aerial oxidation of the sensitive starting material.
-
Purification: To decolorize the final product, recrystallization from a suitable solvent such as ethanol is often effective. The use of activated carbon (Norit) during recrystallization can help adsorb colored impurities.[2]
Question 3: Should I protect the hydroxyl group of 4-aminophenol before starting the synthesis?
Answer: Yes, protecting the hydroxyl group is a highly recommended strategy to improve yield and prevent side reactions. The unprotected hydroxyl group can interfere with the cyclization reaction and is prone to oxidation.
A suitable protecting group should be stable to the acidic reaction conditions of the cyclization and easily removable. The tert-butyldimethylsilyl (TBDMS) group has been shown to be effective, as it can often be removed during the aqueous work-up of the reaction.[3]
Question 4: What are the key reaction parameters to optimize for a higher yield?
Answer: Careful optimization of the following parameters is crucial:
-
Reagent Stoichiometry: The molar ratio of 4-aminophenol, potassium thiocyanate, and the oxidizing agent should be carefully controlled. An excess of the thiocyanate is often used to ensure complete conversion of the aniline.
-
Temperature Control: As mentioned, maintaining a low temperature during the initial stages of the reaction is critical to prevent side reactions.
-
Reaction Time: The reaction should be monitored (e.g., by Thin Layer Chromatography - TLC) to determine the optimal time for complete cyclization without promoting byproduct formation.
Data Presentation: Optimizing Reaction Conditions
While specific quantitative data for the synthesis of 2-amino-6-hydroxybenzothiazole is not extensively published in a comparative format, the following table summarizes typical reaction conditions and expected yield ranges based on analogous syntheses of substituted 2-aminobenzothiazoles.
| Parameter | Condition 1 (Lower Yield) | Condition 2 (Optimized for Higher Yield) | Reference |
| Starting Material | 4-Aminophenol (unprotected) | 4-(tert-Butyldimethylsilyloxy)aniline | [3] |
| Thiocyanate Salt | Potassium Thiocyanate (2 equiv.) | Potassium Thiocyanate (4 equiv.) | [3] |
| Oxidizing Agent | Bromine (2 equiv.) | Bromine (2 equiv.) | [3] |
| Solvent | Acetic Acid | Glacial Acetic Acid | [3] |
| Temperature | Room Temperature | 0-10°C (during Br2 addition), then RT | [3] |
| Reaction Time | 4 hours | 12-15 hours (monitored by TLC) | [3] |
| Expected Yield | < 40% | 50-70% | [3] |
Experimental Protocols
The following are detailed methodologies for the synthesis of 2-amino-6-hydroxybenzothiazole, including a protecting group strategy.
Protocol 1: Synthesis of 2-Amino-6-hydroxybenzothiazole (without Protecting Group)
This protocol is adapted from the synthesis of analogous 2-amino-6-substituted benzothiazoles and is prone to lower yields and impurities.
Materials:
-
4-Aminophenol
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Concentrated ammonium hydroxide
-
Ethanol
-
Activated carbon (Norit)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 4-aminophenol (1 equivalent) and potassium thiocyanate (2-4 equivalents) in glacial acetic acid.
-
Cool the mixture to 0-10°C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-15 hours.
-
Pour the reaction mixture into ice water.
-
Neutralize the solution with concentrated ammonium hydroxide to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water.
-
For purification, dissolve the crude product in hot ethanol, add a small amount of activated carbon, and heat to reflux for 15-20 minutes.
-
Hot-filter the solution to remove the activated carbon and allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry under vacuum.
Protocol 2: High-Yield Synthesis of 2-Amino-6-hydroxybenzothiazole (with Protecting Group Strategy)
This protocol incorporates a protecting group for the hydroxyl function to minimize side reactions and improve yield.
Part A: Protection of 4-Aminophenol
-
Dissolve 4-aminophenol (1 equivalent) and imidazole (2.5 equivalents) in dry N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(tert-butyldimethylsilyloxy)aniline.
Part B: Synthesis and Deprotection
-
Follow the procedure outlined in Protocol 1 (steps 1-7) , using 4-(tert-butyldimethylsilyloxy)aniline as the starting material.
-
The acidic work-up conditions and subsequent neutralization will likely cleave the TBDMS protecting group.
-
Purify the resulting 2-amino-6-hydroxybenzothiazole as described in Protocol 1 (steps 8-10) .
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of 6-hydroxybenzothiazole.
Caption: General experimental workflow for the synthesis of 2-amino-6-hydroxybenzothiazole.
Caption: A troubleshooting flowchart for addressing low yield in 6-hydroxybenzothiazole synthesis.
References
- 1. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solubility of Benzothiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with benzothiazole derivatives in aqueous buffers.
FAQs and Troubleshooting Guides
1. My benzothiazole derivative is poorly soluble in aqueous buffer. What are the primary strategies to improve its solubility?
Poor aqueous solubility is a common issue with benzothiazole derivatives, often due to their hydrophobic and rigid aromatic structures.[1] The primary strategies to enhance solubility can be broadly categorized as follows:
-
pH Adjustment: For ionizable benzothiazole derivatives, altering the pH of the buffer can significantly increase solubility by converting the compound into a more soluble salt form.[2][3]
-
Use of Co-solvents: Introducing a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[4]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble benzothiazole derivative, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.[5][6]
-
Formulation Approaches: Advanced methods like creating nanosuspensions or solid dispersions can also dramatically improve solubility and dissolution rates.[7][8]
2. How do I determine if pH adjustment is a suitable method for my compound?
To determine if pH adjustment will be effective, you first need to know the pKa of your benzothiazole derivative.
-
For acidic compounds: Increasing the pH above the pKa will deprotonate the molecule, forming a more soluble anionic species.
-
For basic compounds: Decreasing the pH below the pKa will protonate the molecule, forming a more soluble cationic species.[2]
If your compound is non-ionizable, pH adjustment will have a minimal effect on its solubility.[3]
3. What are some common co-solvents, and what concentrations should I start with?
Commonly used co-solvents in pharmaceutical formulations include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
A good starting point is to prepare stock solutions of your benzothiazole derivative in 100% co-solvent (e.g., DMSO) and then dilute this into your aqueous buffer. It is crucial to determine the maximum percentage of the organic solvent that can be tolerated in your experiment without causing cellular toxicity or other unwanted effects. Typically, final concentrations of DMSO in cell-based assays are kept below 0.5-1%.
4. My compound precipitates when I dilute my DMSO stock solution into the aqueous buffer. What should I do?
This is a common problem indicating that the aqueous buffer cannot solubilize the compound at the desired final concentration. Here are some troubleshooting steps:
-
Lower the final concentration: Your target concentration may be above the solubility limit of the compound in the final buffer composition.
-
Increase the co-solvent concentration: If your experimental system allows, slightly increasing the percentage of the co-solvent in the final solution might keep the compound dissolved.
-
Use a different solubilization technique: If adjusting concentrations isn't feasible, consider using cyclodextrins or preparing a nanosuspension.
5. How do I choose the right cyclodextrin for my benzothiazole derivative?
The choice of cyclodextrin depends on the size and shape of the benzothiazole derivative. The most commonly used are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which offer improved solubility and safety profiles.[6] It is often necessary to screen a panel of cyclodextrins to find the one that forms the most stable inclusion complex and provides the greatest solubility enhancement.[5]
6. When should I consider advanced formulation strategies like nanosuspensions or solid dispersions?
Advanced formulation strategies are typically considered when simpler methods like pH adjustment, co-solvents, or cyclodextrins are insufficient to achieve the desired concentration and stability, or for in vivo applications where bioavailability is a key concern.
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.[7] They are particularly useful for drugs that are poorly soluble in both aqueous and organic media.[7]
-
Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier matrix at a solid state.[8] This can enhance solubility by reducing particle size to the molecular level and improving wettability.[8]
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility enhancement of specific benzothiazole derivatives using different techniques. It is important to note that these results are specific to the compounds and conditions tested and should be used as a general guide.
Table 1: Effect of pH and Cyclodextrins on the Solubility of Riluzole at 310.15 K
| Condition | Solubility (mM) | Fold Increase (vs. pH 6.8) |
| pH 6.8 Buffer | 2.31 | 1.0 |
| pH 4.0 Buffer | 6.85 | 3.0 |
| pH 2.0 Buffer | 24.20 | 10.5 |
| 1% α-cyclodextrin in pH 6.8 | 3.93 | 1.7 |
| 1% SBE-β-cyclodextrin in pH 6.8 | 8.55 | 3.7 |
Data adapted from a study on Riluzole.[5]
Table 2: Qualitative Solubility of Benzothiazole and its Derivatives in Various Solvents
| Compound | Solvent | Solubility |
| Benzothiazole | Water | 4.30 x 10³ mg/L (25°C) |
| Benzothiazole | Ethanol | Soluble |
| Benzothiazole | DMSO | Soluble |
| Chlormethiazole (hydrochloride) | DMSO | ~30 mg/mL |
| Chlormethiazole (hydrochloride) | Dimethylformamide (DMF) | ~30 mg/mL |
Data sourced from various chemical databases.[9][10][11]
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol outlines a standard procedure for determining the equilibrium solubility of a benzothiazole derivative.
Materials:
-
Benzothiazole derivative
-
Selected solvent (e.g., aqueous buffer, co-solvent mixture)
-
Vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of the benzothiazole derivative to a vial. An excess is confirmed by the presence of undissolved solid.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to pellet the remaining solid.
-
Carefully withdraw a sample of the clear supernatant and filter it through a syringe filter to remove any remaining particulates.
-
Quantify the concentration of the benzothiazole derivative in the filtrate using a validated analytical method.
Protocol 2: Preparation of a Nanosuspension by Wet Milling (Lab Scale)
This protocol provides a general method for preparing a nanosuspension of a poorly soluble benzothiazole derivative.
Materials:
-
Benzothiazole derivative
-
Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Mixer mill or a similar high-energy mill
-
Particle size analyzer
Procedure:
-
Weigh the desired amount of the benzothiazole derivative and place it in a milling jar.
-
Add the milling media to the jar.
-
Add the stabilizer solution.
-
Seal the milling jar and place it in the mixer mill.
-
Mill the suspension at a high frequency for a specified duration (e.g., 30-60 minutes). Optimization of milling time may be required.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using a particle size analyzer.
Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This method is suitable for thermally unstable compounds.
Materials:
-
Benzothiazole derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common volatile solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both the benzothiazole derivative and the hydrophilic carrier in a common volatile solvent.
-
Once completely dissolved, evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature.
-
The evaporation will result in a solid mass or film.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Grind the resulting solid into a fine powder.
-
Characterize the solid dispersion for amorphicity (e.g., using DSC or PXRD) and assess the improvement in dissolution rate.[8][12]
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. env.go.jp [env.go.jp]
- 12. ijbpas.com [ijbpas.com]
optimizing reaction temperature for benzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for benzothiazole synthesis.
Troubleshooting Guide
This section addresses specific issues that can arise during benzothiazole synthesis, with a focus on the impact of reaction temperature.
Question: My reaction is producing a significant amount of dark, tar-like material, and the yield of my desired benzothiazole is low. What is happening and how can I prevent it?
Answer:
The formation of dark, insoluble materials often indicates polymerization or dimerization of the 2-aminothiophenol starting material. This is a common issue as 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers, especially at elevated temperatures.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.[1] |
| Oxidation of 2-aminothiophenol | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] Using freshly purified 2-aminothiophenol can also reduce the presence of oxidized impurities.[1] |
| Harsh Reaction Conditions | If an oxidizing agent is required, consider using a milder one. In some cases, air can serve as a gentle oxidant.[1] |
Question: The yield of my benzothiazole synthesis is consistently low. How can I improve it by optimizing the temperature?
Answer:
Low yield is a frequent challenge in benzothiazole synthesis and temperature is a critical parameter to optimize. Both excessively high and low temperatures can negatively impact the reaction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | If the reaction temperature is too low, the intramolecular cyclization to form the benzothiazole ring may be incomplete, resulting in benzothiazoline intermediates.[1] Gradually increasing the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) can help drive the reaction to completion. |
| Side Reactions at High Temperatures | High temperatures can promote side reactions such as polymerization and dimerization of starting materials.[1] It is crucial to find the optimal temperature that allows for efficient cyclization without significant byproduct formation. |
| Suboptimal Reaction Time | The optimal reaction time is often dependent on the temperature. At lower temperatures, a longer reaction time may be necessary. Monitor the reaction by TLC to determine the point of maximum product formation. |
Question: I am observing the formation of byproducts with a higher molecular weight than my expected product. What could be the cause?
Answer:
The formation of higher molecular weight byproducts often suggests dimerization, where two molecules of an intermediate react with each other instead of undergoing the desired intramolecular cyclization.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring Intermolecular Reactions | High concentrations of reactants can increase the likelihood of intermolecular collisions. Performing the reaction under higher dilution may favor the desired intramolecular cyclization. |
| Elevated Temperature | Higher temperatures can sometimes promote intermolecular reaction pathways. Optimizing for the lowest effective temperature can help minimize dimerization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for benzothiazole synthesis?
A1: The optimal temperature for benzothiazole synthesis is highly dependent on the specific reaction method, including the choice of reactants, solvent, and catalyst. Some modern methods can be performed at room temperature, while others require heating to temperatures ranging from 60°C to 140°C or even higher.[1][2] For example, some catalyst-free methods in glycerol proceed at ambient temperature, while syntheses using certain catalysts may require temperatures of 80°C or 120°C to achieve high yields.[1][3]
Q2: How does temperature affect the purity of the final benzothiazole product?
A2: Temperature has a significant impact on the purity of the final product. Excessively high temperatures can lead to the formation of various side products, including polymers and dimers, which can be difficult to separate from the desired benzothiazole.[1] Conversely, a temperature that is too low may result in incomplete conversion of starting materials or intermediates, also leading to an impure product. Careful temperature control is therefore essential for obtaining a high-purity product.
Q3: Are there methods to synthesize benzothiazoles at room temperature to avoid high-temperature side reactions?
A3: Yes, several methods have been developed for the synthesis of benzothiazoles at room temperature. These often involve the use of specific catalysts or green chemistry approaches. For instance, some protocols utilize catalysts like sulfated tungstate under ultrasound irradiation or employ visible-light-mediated reactions.[4] Catalyst-free methods in solvents like glycerol have also been shown to be effective at ambient temperatures.[3]
Data Presentation
The following table summarizes the reaction conditions and corresponding yields for various methods of 2-substituted benzothiazole synthesis, highlighting the role of temperature.
| Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminothiophenol, Aldehydes | Nano CeO₂ / Water | Room Temperature | - | High | [1] |
| 2-Aminothiophenol, Aldehydes | VOSO₄ / Ethanol | 60 | 2-4 h | 90-98 | [1] |
| 2-Aminothiophenol, Aldehydes | Ionogel / Solvent-free | 80 | 10-25 min | 84-95 | [1] |
| 2-Aminothiophenol, Aldehydes | Amberlite IR120 Resin / Microwave | 85 | 5-10 min | 88-95 | [1] |
| 2-Aminothiophenol, Aldehydes | Phosphonium acidic IL | 120 | 25-90 min | 75-92 | [1] |
| 2-Aminothiophenol, Ketones | Chlorobenzene/DMSO | 140 | 16 h | 55-81 | [1] |
| 2-Aminothiophenol, Aldehydes | Glycerol / Catalyst-free | Room Temperature | 0.5-5 h | 80-94 | [3] |
| 2-Aminothiophenol, Aldehydes | H₂O₂/HCl / Ethanol | Room Temperature | 1 h | High | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles at Room Temperature using H₂O₂/HCl
This protocol is adapted from a method for the synthesis of 2-arylbenzothiazoles at room temperature.[5]
Materials:
-
2-aminothiophenol
-
Substituted benzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the substituted benzaldehyde (1 mmol) in ethanol (10 mL).
-
To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.
Protocol 2: Catalyst-Free Synthesis of 2-Arylbenzothiazoles in Glycerol at Ambient Temperature
This protocol is based on a green synthesis method that avoids the use of a catalyst.[3]
Materials:
-
2-aminothiophenol
-
Appropriate aldehyde
-
Glycerol
-
Water
-
Ethanol for recrystallization
Procedure:
-
In a flask, mix 2-aminothiophenol (10 mmol) and the appropriate aldehyde (10 mmol) in glycerol (10 mL).
-
Heat the mixture gently with stirring until a clear solution is obtained.
-
Allow the solution to stand at room temperature for the required time (typically 0.5 to 5 hours, monitor by TLC).
-
Quench the reaction mixture with water.
-
Collect the resulting solid product by filtration.
-
Dry the solid product.
-
Recrystallize the crude product from ethanol to afford the pure 2-arylbenzothiazole.
Visualizations
Caption: Troubleshooting workflow for temperature optimization in benzothiazole synthesis.
Caption: General experimental workflow for benzothiazole synthesis.
References
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Efficient Cyclization of 2-Aminothiophenol Derivatives
Welcome to the technical support center for the synthesis of benzothiazoles through the cyclization of 2-aminothiophenol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the cyclization of 2-aminothiophenol with aldehydes, carboxylic acids, or other carbonyl compounds?
A1: A wide range of catalysts can be employed for this transformation, and the optimal choice often depends on the specific substrates and desired reaction conditions. Common catalyst types include:
-
Brønsted Acids: Catalysts like p-toluenesulfonic acid (TsOH·H₂O), acetic acid, and trifluoroacetic acid are effective, often allowing the reaction to proceed at room temperature.[1]
-
Lewis Acids: Molecular iodine and metal-based Lewis acids can catalyze the condensation, particularly under solvent-free conditions.[2]
-
Metal-Based Catalysts: A variety of metal catalysts, including copper, palladium, and zinc-based systems, have been shown to be highly efficient.[2][3] Nanoparticle catalysts are also gaining prominence due to their high activity and recyclability.[2][3]
-
Photocatalysts: Visible-light-mediated synthesis using photocatalysts like eosin Y offers a greener alternative.[4][5]
-
Ionic Liquids: These can act as both the catalyst and the reaction medium, offering advantages in terms of recyclability.[6]
-
Catalyst-Free Conditions: In some cases, the reaction can proceed without a catalyst, often by utilizing microwave irradiation, high temperatures, or specific solvent systems like a CO₂-alcohol system.[2][3][7]
Q2: How do I choose the right catalyst for my specific 2-aminothiophenol derivative and coupling partner?
A2: Catalyst selection is a critical step and should be guided by the nature of your starting materials and experimental constraints. The following decision-making workflow can help guide your choice.
Caption: A decision workflow for selecting a suitable catalyst system.
Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?
A3: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.[3] Key areas to investigate include:
-
Catalyst Inactivity: The chosen catalyst may not be optimal for your specific substrates. Consider screening different types of catalysts (e.g., switching from a Brønsted acid to a metal-based catalyst).[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters.[3] If the reaction is sluggish at room temperature, consider heating. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[3]
-
Purity of 2-Aminothiophenol: This starting material is susceptible to oxidation, forming a disulfide byproduct which will not participate in the desired reaction.[3] Using fresh or purified 2-aminothiophenol and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[3]
-
Inefficient Cyclization: The intermediate imine may not be cyclizing efficiently. Modifying the catalyst and reaction temperature can help drive the reaction towards the final benzothiazole product.[3]
Troubleshooting Guide
Problem 1: Multiple side products are observed by TLC or LC-MS.
-
Potential Cause: The primary side product is often the disulfide formed from the oxidation of 2-aminothiophenol.[3] Other side reactions may also occur depending on the specific substrates and conditions.
-
Solutions:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar) to minimize oxidation.[3]
-
Fresh Reagents: Use freshly opened or purified 2-aminothiophenol.[3]
-
Optimize Temperature: Higher temperatures can sometimes lead to decomposition or side reactions. Try running the reaction at a lower temperature for a longer period.
-
Catalyst Choice: A more selective catalyst may help to minimize side product formation.
-
Problem 2: The starting materials are not fully consumed, even after extended reaction times.
-
Potential Cause: The reaction may be too slow under the current conditions, or an equilibrium may have been reached.[3]
-
Solutions:
-
Increase Temperature: Many cyclization reactions are accelerated by heat.[3]
-
More Active Catalyst: Select a more active catalyst based on literature precedents for similar substrates.[3]
-
Increase Catalyst Loading: A modest increase in the catalyst loading might improve the conversion rate.
-
Remove Water: If the reaction produces water (e.g., condensation with aldehydes or ketones), using a Dean-Stark apparatus or adding molecular sieves can help drive the reaction to completion.
-
Caption: A systematic workflow for troubleshooting common experimental issues.
Data Presentation: Catalyst Performance in Benzothiazole Synthesis
The following tables summarize the performance of various catalytic systems for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and different coupling partners.
Table 1: Brønsted Acid Catalyzed Cyclization with β-Diketones
| Entry | Acid Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | TsOH·H₂O (5) | CH₃CN | RT | 16 | >99 | [1] |
| 2 | CF₃COOH (5) | CH₃CN | RT | 16 | >99 | [1] |
| 3 | PhCOOH (5) | CH₃CN | RT | 16 | 0 | [1] |
| 4 | CH₃COOH (5) | CH₃CN | RT | 16 | 0 | [1] |
| 5 | TsOH·H₂O (5) | Solvent-free | RT | 16 | 92 | [1] |
Table 2: Comparison of Various Catalytic Systems with Aldehydes
| Catalyst | Oxidant/Conditions | Solvent | Temp. (°C) | Time | Yield Range (%) | Reference |
| Koser's Reagent | O₂ | 1,4-dioxane | RT | 15 min | 80-90 | [2] |
| Cu₂O | DMSO | N/A | RT | 3-5 h | 70-90 | [2] |
| Fe₃O₄@SiO₂-diPy-Pd | K₂CO₃ | DMF | Reflux | 6 h | 89-98 | [2] |
| Molecular Iodine | Solvent-free | N/A | N/A | 20-25 min | 54-98 | [2] |
| Eosin Y | TBHP/K₂CO₃, light | Acetonitrile | N/A | 24-36 h | 70-92 | [2] |
Experimental Protocols
General Procedure for Brønsted Acid-Catalyzed Synthesis of 2-Methylbenzothiazole [1]
To a solution of 2-aminothiophenol (0.5 mmol) and 2,4-pentanedione (0.75 mmol) in acetonitrile (4 mL), p-toluenesulfonic acid monohydrate (5 mol%) was added. The reaction mixture was stirred at room temperature for 16 hours. The progress of the reaction was monitored by TLC. Upon completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for Catalyst-Free Reductive Cyclization with CO₂ [8]
A mixture of the corresponding bis(2-aminophenyl) disulfide (0.5 mmol) and BH₃NH₃ (1.25 mmol) in NMP (1 mL) was stirred in an autoclave under a CO₂ atmosphere (1 MPa). The reaction mixture was heated at 120 °C for 24 hours. After completion of the reaction, the mixture was cooled to room temperature, and the product was isolated and purified by column chromatography.
Signaling Pathways and Logical Relationships
The general mechanism for the acid-catalyzed cyclization of 2-aminothiophenol with a carbonyl compound proceeds through the formation of a ketimine or imine intermediate, followed by intramolecular nucleophilic attack and dehydration.
Caption: Generalized mechanism for the acid-catalyzed cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
Technical Support Center: Preventing Oxidation of 2-Methyl-1,3-benzothiazol-6-ol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols to prevent the unwanted oxidation of 2-Methyl-1,3-benzothiazol-6-ol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture containing this compound changing color, often turning yellow or brown?
A1: The discoloration of your reaction mixture is a common and clear indicator of oxidation.[1][2] this compound is a phenolic compound, making its hydroxyl group susceptible to oxidation. This process can be triggered by exposure to air, light, or trace metal impurities, leading to the formation of highly colored species like quinones and other polymeric byproducts.[1][2]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can promote the oxidation of this compound. The most common are:
-
Dissolved Oxygen: Molecular oxygen from the air is a primary oxidizing agent for phenols.[1][2]
-
Light Exposure: UV and visible light can provide the energy needed to initiate oxidative chain reactions.[1][2]
-
Metal Ions: Trace amounts of transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as powerful catalysts for oxidation.[1][2]
-
pH: Higher pH levels (alkaline conditions) can deprotonate the phenolic hydroxyl group, making the resulting phenoxide ion significantly more susceptible to oxidation.[2]
-
Elevated Temperature: Increased temperatures generally accelerate the rate of chemical reactions, including oxidation.[2]
Q3: What are the common undesirable byproducts of oxidation?
A3: Oxidation can lead to a mixture of byproducts that complicate purification and reduce the yield of your desired product. These often include quinone-type structures formed from the phenolic ring, and in some cases, polymeric materials resulting from radical coupling.[1] Studies on similar benzothiazole structures also show that oxidation can occur at the methyl group or even lead to the opening of the thiazole ring under specific oxidative conditions.[3][4][5][6]
Q4: How can I monitor for oxidation during my experiment?
A4: Besides the visible color change, you can use thin-layer chromatography (TLC) to monitor the reaction. The formation of new, often colored, and typically polar spots can indicate the presence of oxidation byproducts. Comparing the reaction mixture's TLC profile to a protected sample of the starting material can help identify these new species.
Troubleshooting Guide: Common Issues & Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid Discoloration Upon Dissolving Starting Material | Solvent contains dissolved oxygen; Trace metal impurities in the solvent or on glassware. | Degas the solvent before use by sparging with an inert gas (N₂, Ar) for 15-30 minutes or by using several freeze-pump-thaw cycles. Use high-purity or freshly distilled solvents. If metal contamination is suspected, consider washing glassware with a chelating agent solution (e.g., EDTA) and rinsing thoroughly with deionized water.[2] |
| Low Yield and Formation of Inseparable Polar Impurities | Oxidation of the starting material or product is occurring during the reaction. These byproducts often have similar polarities to the desired product, making separation difficult.[1] | Implement one of the core preventative strategies: 1. Work under an inert atmosphere to exclude oxygen.[1] 2. Use a protecting group for the phenolic hydroxyl to prevent its reaction.[1] 3. Add a sacrificial antioxidant to the reaction mixture.[1] |
| Product Degradation During Work-up or Purification | The purified product is sensitive to air and/or light, leading to oxidation during extraction, concentration, or chromatography. | Minimize exposure to air and light. Use degassed solvents for chromatography. Concentrate fractions under reduced pressure at low temperatures. Store the final, purified compound under an inert atmosphere in a dark, cold environment. |
Preventative Strategies: A Comparative Overview
The optimal strategy for preventing oxidation depends on the specific reaction conditions, the stability of other reagents, and subsequent synthetic steps.
| Strategy | Primary Application | Pros | Cons |
| Inert Atmosphere | For reactions with air-sensitive reagents or when trying to achieve the highest possible yield by minimizing all oxidation. | Directly removes the primary oxidant (O₂). No additional chemical reagents are needed, avoiding potential side reactions or complex removal steps. | Requires specialized glassware (e.g., Schlenk line, glovebox). Can be technically more demanding to set up and maintain. |
| Protecting Groups | When the phenolic hydroxyl group needs to be unreactive for one or more synthetic steps, or when subsequent reactions are incompatible with a free phenol. | Offers the most robust and complete protection against oxidation and other unwanted side reactions at the hydroxyl group.[1] | Requires two additional synthetic steps (protection and deprotection), which can lower the overall yield. The protecting group must be stable to the reaction conditions and easily removable. |
| Sacrificial Antioxidants | For reactions where trace oxidation is a concern but stringent inert atmosphere techniques are not feasible or necessary. Good for stabilizing solutions during work-up. | Simple to implement; just add a small amount to the reaction mixture. Many antioxidants are inexpensive and readily available. | The antioxidant or its oxidized form may interfere with the reaction or complicate purification. It may not completely prevent oxidation under harsh conditions. |
Detailed Experimental Protocols
Protocol 1: Performing a Reaction Under an Inert Atmosphere
This protocol describes the standard procedure for setting up a reaction that is sensitive to atmospheric oxygen.
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, etc.) in an oven at >100°C for several hours and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and connect it to a manifold that can supply both an inert gas (Argon or Nitrogen) and a vacuum (a "Schlenk line").
-
Purging the System: Evacuate the assembled glassware using the vacuum line and then backfill with the inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure the complete removal of air.
-
Adding Reagents: Add solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add solid reagents under a positive flow of inert gas to prevent air from entering the flask.
-
Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This is typically achieved by connecting the system to the inert gas line via a bubbler filled with mineral oil.
Protocol 2: Protection of the Phenolic Hydroxyl as a Benzyl Ether
Benzyl ethers are stable protecting groups for phenols that can be removed under standard hydrogenolysis conditions.[1]
-
Dissolve the Phenol: In a round-bottom flask purged with inert gas, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add Base: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the resulting suspension for 15 minutes at room temperature to form the phenoxide.
-
Add Alkylating Agent: Add benzyl bromide (BnBr, 1.2 equivalents) dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction mixture (typically to 50-70°C) and monitor its progress by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture, filter off the base, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Deprotection (Example): The benzyl group can be removed later by dissolving the protected compound in a solvent like ethanol or ethyl acetate, adding a catalytic amount of Palladium on carbon (Pd/C), and stirring under a hydrogen atmosphere.[1]
Visual Guides and Pathways
Decision-Making for Oxidation Prevention
Use this workflow to select an appropriate strategy for your specific experimental needs.
General Oxidation Pathway
The primary oxidative degradation pathway for phenolic compounds like this compound involves the formation of quinone-like species.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. pubs.acs.org [pubs.acs.org]
overcoming precipitation of benzothiazole compounds from DMSO stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of benzothiazole compounds from Dimethyl Sulfoxide (DMSO) stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my benzothiazole compound precipitating from its DMSO stock solution upon storage?
A1: Precipitation of benzothiazole compounds from DMSO stock solutions during storage can be attributed to several factors:
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Intrinsic Solubility Limits: The compound may be stored at a concentration exceeding its maximum solubility in DMSO. Many compounds are not soluble at very high concentrations (e.g., 100mM) from the outset.[1][2]
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5][6][7] This increased water content can significantly decrease the solubility of hydrophobic compounds like many benzothiazole derivatives.[5][8][9]
-
Improper Storage Temperature: DMSO has a freezing point of 18.5°C (65.3°F).[10][11] Storing stock solutions at temperatures below this, such as in a refrigerator or freezer, will cause the DMSO to solidify. Upon thawing, the benzothiazole compound may not completely redissolve, leading to precipitation.[3][11][12]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation, a problem that can be exacerbated by the presence of absorbed water.[7][8] While some studies have found this effect to be minimal for certain compounds, it is a risk for many.[1][9][13][14]
Q2: My benzothiazole compound is soluble in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer or cell culture medium. Why does this happen?
A2: This is a common phenomenon known as "antisolvent precipitation." While your benzothiazole compound may be soluble in a nonpolar solvent like DMSO, it is likely poorly soluble in aqueous solutions.[12][15][16][17][18][19] When you dilute the DMSO stock into an aqueous medium, the DMSO concentration drops dramatically. The surrounding water molecules are unable to keep the hydrophobic compound in solution, causing it to precipitate out.[17]
Q3: What are the best practices for storing DMSO stock solutions of benzothiazole compounds to prevent precipitation?
A3: To maintain the stability and solubility of your benzothiazole compounds in DMSO, adhere to the following storage guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Controlled room temperature (15-30°C) | Prevents the freezing of DMSO and subsequent precipitation upon thawing.[10][20] |
| Container | Tightly sealed, light-resistant glass vials | Minimizes water absorption and protects light-sensitive compounds.[3][4][10][20][21] |
| Aliquoting | Aliquot into single-use volumes | Reduces the number of freeze-thaw cycles and limits exposure to atmospheric moisture.[17] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) if possible | Further prevents moisture absorption and oxidation. |
Q4: Can I heat my DMSO stock solution to redissolve a precipitate?
A4: Gentle warming (e.g., to 37°C) and vortexing can be effective in redissolving precipitated compounds.[17][18] However, be cautious, as excessive or prolonged heating can lead to the degradation of thermally sensitive benzothiazole derivatives. Always visually inspect the solution to ensure complete dissolution before use.
Troubleshooting Guide
This guide addresses specific issues you may encounter with your benzothiazole-DMSO solutions.
Issue 1: Precipitate observed in a newly prepared DMSO stock solution.
Troubleshooting workflow for a new stock solution with precipitate.
Issue 2: Precipitate forms after diluting the DMSO stock into an aqueous medium.
Troubleshooting workflow for precipitation after aqueous dilution.
Experimental Protocols
Protocol 1: Preparation of a Stable Benzothiazole-DMSO Stock Solution
-
Preparation:
-
Allow the benzothiazole compound and high-purity, anhydrous DMSO (water content <0.1%) to equilibrate to room temperature.[10]
-
Weigh the desired amount of the benzothiazole compound in a sterile, light-resistant glass vial.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, followed by further vortexing.[17]
-
-
Verification and Storage:
-
Visually inspect the solution against a light source to ensure there is no particulate matter.
-
If the solution is clear, aliquot it into single-use, tightly sealed, light-resistant glass vials.
-
Store the aliquots at a controlled room temperature (15-30°C).[20]
-
Protocol 2: Dilution of a Benzothiazole-DMSO Stock into Aqueous Medium
This protocol is designed to minimize precipitation when diluting into an aqueous buffer or cell culture medium.
-
Preparation:
-
Bring the DMSO stock solution and the aqueous diluent to room temperature.
-
Pre-warm the aqueous diluent to 37°C if compatible with your experimental setup.
-
-
Dilution (Vortexing Method):
-
In a sterile conical tube, vigorously vortex the pre-warmed aqueous medium.
-
While the medium is still vortexing, add the required volume of the benzothiazole-DMSO stock solution directly into the vortex.[17] This promotes rapid and uniform dispersion.
-
-
Immediate Use:
-
Use the freshly prepared working solution as quickly as possible to prevent the compound from precipitating over time.[17]
-
Data Summary
The following table summarizes key factors affecting the stability of compounds in DMSO stock solutions.
| Factor | Observation | Recommendation |
| Compound Concentration | Higher concentrations (e.g., 100mM) show a significantly higher rate of precipitation compared to lower concentrations (e.g., 10mM).[1] | Prepare stock solutions at the lowest feasible concentration for your experimental needs. |
| Water Content | DMSO is hygroscopic and absorbs water, which can decrease the solubility of lipophilic compounds.[5][7] | Use anhydrous DMSO and store in tightly sealed containers.[3][4] |
| Storage Temperature | Storing below 18.5°C causes DMSO to freeze, which can lead to precipitation upon thawing.[10][11] Long-term room temperature storage can lead to compound degradation.[22] | Store at controlled room temperature (15-30°C) for short-term use and consider -80°C for long-term archival storage, minimizing freeze-thaw cycles.[23] |
| Freeze-Thaw Cycles | The effect is compound-dependent, but can synergistically enhance precipitation, especially with water uptake.[7][8][9] | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[17] |
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. ziath.com [ziath.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hawkinsinc.com [hawkinsinc.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 21. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 22. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: HPLC Purification of Benzothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of benzothiazole derivatives using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for purifying benzothiazole derivatives?
A1: Reversed-phase HPLC (RP-HPLC) is the most common method for the purification of benzothiazole derivatives. This is due to the generally moderate to low polarity of these compounds, which makes them well-suited for separation on nonpolar stationary phases like C18.
Q2: My benzothiazole derivative is showing severe peak tailing. What is the likely cause?
A2: Peak tailing for benzothiazole derivatives, which are often basic compounds, is frequently caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase. The basic nitrogen atoms in the benzothiazole ring system can interact strongly with these silanols, leading to poor peak shape. Other potential causes include column overload, low buffer concentration in the mobile phase, or an inappropriate mobile phase pH.
Q3: How can I improve the peak shape of my basic benzothiazole derivative?
A3: To improve peak shape, you can:
-
Adjust the mobile phase pH: Using a low pH mobile phase (e.g., pH 2-4) can protonate the silanol groups, reducing their interaction with the basic analyte.
-
Add a mobile phase modifier: Additives like triethylamine (TEA) or formic acid can compete for the active silanol sites, masking them from the analyte.
-
Use a base-deactivated column: These columns have a lower concentration of residual silanol groups, minimizing secondary interactions.
-
Reduce sample load: Injecting a smaller amount of your compound can prevent column overload, which can contribute to peak tailing.
Q4: I am not getting good resolution between my target benzothiazole derivative and an impurity. What should I try?
A4: To improve resolution, consider the following:
-
Optimize the mobile phase: Adjusting the organic-to-aqueous ratio in your mobile phase can alter the selectivity of the separation.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can change the elution order and improve resolution.
-
Modify the mobile phase pH: Altering the pH can change the ionization state of your compound and impurities, potentially leading to better separation.
-
Use a different stationary phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.
-
Decrease the flow rate or increase the column length: Both of these adjustments can lead to higher column efficiency and better resolution, although they will also increase the run time.
Q5: Can I use a gradient elution for the purification of my benzothiazole derivative?
A5: Yes, gradient elution is often recommended for purifying samples containing compounds with a wide range of polarities, which is common in synthetic reaction mixtures. A gradient allows for the efficient elution of both less retained and more retained impurities in a single run.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Is the peak tailing or fronting?
-
Tailing: The latter half of the peak is broader than the front half. This is the most common peak shape issue for basic compounds like benzothiazole derivatives.
-
Fronting: The front half of the peak is broader than the latter half.
dot graph Tailing_Troubleshooting { rankdir=LR; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Peak Tailing Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is Mobile Phase pH > 2 units away from pKa?", fillcolor="#FBBC05"]; Adjust_pH [label="Adjust Mobile Phase pH to 2-4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Modifier [label="Is a Mobile Phase Modifier Used?", fillcolor="#FBBC05"]; Add_Modifier [label="Add 0.1% TFA or Formic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Load [label="Is the Column Overloaded?", fillcolor="#FBBC05"]; Reduce_Load [label="Decrease Sample Concentration/Injection Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column [label="Is a Base-Deactivated Column in Use?", fillcolor="#FBBC05"]; Use_BD_Column [label="Switch to a Base-Deactivated or End-Capped Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Peak Shape Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> End; Check_pH -> Check_Modifier [label="Yes"]; Check_Modifier -> Add_Modifier [label="No"]; Add_Modifier -> End; Check_Modifier -> Check_Load [label="Yes"]; Check_Load -> Reduce_Load [label="Yes"]; Reduce_Load -> End; Check_Load -> Check_Column [label="No"]; Check_Column -> Use_BD_Column [label="No"]; Use_BD_Column -> End; Check_Column -> End [label="Yes"]; } dot Workflow for troubleshooting peak tailing.
Quantitative Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (As) of a Model Basic Benzothiazole |
| 7.0 | 2.5 |
| 5.0 | 1.8 |
| 3.0 | 1.2 |
| 2.5 | 1.0 |
Note: This is illustrative data. Actual values will vary depending on the specific compound, column, and other chromatographic conditions.
dot graph Fronting_Troubleshooting { rankdir=LR; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Peak Fronting Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Overload [label="Is the Column Overloaded?", fillcolor="#FBBC05"]; Reduce_Load [label="Decrease Sample Concentration/Injection Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent [label="Is the Sample Dissolved in a Stronger Solvent than the Mobile Phase?", fillcolor="#FBBC05"]; Change_Solvent [label="Dissolve Sample in Mobile Phase or a Weaker Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column_Health [label="Is the Column Old or Damaged?", fillcolor="#FBBC05"]; Replace_Column [label="Replace the Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Peak Shape Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Overload; Check_Overload -> Reduce_Load [label="Yes"]; Reduce_Load -> End; Check_Overload -> Check_Solvent [label="No"]; Check_Solvent -> Change_Solvent [label="Yes"]; Change_Solvent -> End; Check_Solvent -> Check_Column_Health [label="No"]; Check_Column_Health -> Replace_Column [label="Yes"]; Replace_Column -> End; Check_Column_Health -> End [label="No"]; } dot Workflow for troubleshooting peak fronting.
Problem 2: Poor Resolution
dot graph Resolution_Troubleshooting { rankdir=LR; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Poor Resolution", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Mobile_Phase [label="Adjust Organic/Aqueous Ratio", fillcolor="#FBBC05"]; Change_Organic [label="Switch Organic Modifier (ACN <> MeOH)", fillcolor="#FBBC05"]; Adjust_pH [label="Modify Mobile Phase pH", fillcolor="#FBBC05"]; Change_Column [label="Select a Different Stationary Phase", fillcolor="#FBBC05"]; Adjust_Flow [label="Decrease Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Length [label="Increase Column Length", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Resolution Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Optimize_Mobile_Phase; Optimize_Mobile_Phase -> Change_Organic [label="No Improvement"]; Change_Organic -> Adjust_pH [label="No Improvement"]; Adjust_pH -> Change_Column [label="No Improvement"]; Change_Column -> Adjust_Flow [label="No Improvement"]; Adjust_Flow -> Increase_Length; Increase_Length -> End; Optimize_Mobile_Phase -> End [label="Improved"]; Change_Organic -> End [label="Improved"]; Adjust_pH -> End [label="Improved"]; Change_Column -> End [label="Improved"]; } dot Workflow for improving peak resolution.
Effect of Mobile Phase Composition on Selectivity (α)
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Selectivity (α) between Benzothiazole and a Close-Eluting Impurity |
| 70:30 | 1.05 |
| 60:40 | 1.12 |
| 50:50 | 1.25 |
| 40:60 | 1.38 |
Note: This is illustrative data. An α value greater than 1 indicates separation. Higher values represent better separation.
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification of a Benzothiazole Derivative
This protocol provides a starting point for the purification of a novel benzothiazole derivative. Optimization will be required based on the specific properties of the compound.
1. Materials and Reagents
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Crude sample of the benzothiazole derivative
-
C18 preparative HPLC column (e.g., 10 µm particle size, 20 x 250 mm)
-
Analytical HPLC system with a C18 analytical column (e.g., 5 µm particle size, 4.6 x 150 mm) for fraction analysis
2. Method Development (Analytical Scale)
-
Sample Preparation: Dissolve a small amount of the crude sample in a suitable solvent (e.g., ACN, MeOH, or a mixture with water) to a concentration of approximately 1 mg/mL.
-
Initial Scouting Gradient:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound)
-
-
Optimization: Based on the scouting run, optimize the gradient to achieve good resolution between the target compound and major impurities. This may involve adjusting the gradient slope, initial and final %B, and run time.
3. Scale-Up to Preparative HPLC
-
Calculate Preparative Flow Rate: Scale the analytical flow rate based on the cross-sectional area of the preparative column. For a 4.6 mm to 20 mm ID column, the scaling factor is approximately (20/4.6)^2 ≈ 19. So, a 1 mL/min analytical flow rate scales to approximately 19 mL/min.
-
Adjust Gradient Time: The gradient time should be kept proportional to the column volume. If the column length is the same, the gradient time will be similar.
-
Sample Loading: Dissolve the crude sample in the initial mobile phase composition at the highest possible concentration without causing precipitation. The maximum loading amount needs to be determined empirically, starting with a small injection and gradually increasing the volume.
-
Purification Run: Perform the preparative HPLC run with the scaled-up conditions.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified benzothiazole derivative.
dot graph Experimental_Workflow { rankdir=TB; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Start: Crude Benzothiazole Derivative", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method_Dev [label="Analytical Method Development (Scouting & Optimization)"]; Scale_Up [label="Scale-Up Calculations (Flow Rate, Gradient)"]; Prep_Run [label="Preparative HPLC Run"]; Fraction_Collection [label="Fraction Collection"]; Fraction_Analysis [label="Analytical HPLC of Fractions"]; Pooling [label="Pool Pure Fractions"]; Solvent_Removal [label="Solvent Evaporation"]; End [label="Purified Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Method_Dev; Method_Dev -> Scale_Up; Scale_Up -> Prep_Run; Prep_Run -> Fraction_Collection; Fraction_Collection -> Fraction_Analysis; Fraction_Analysis -> Pooling; Pooling -> Solvent_Removal; Solvent_Removal -> End; } dot General workflow for HPLC purification.
strategies to enhance the stability of 2-Methyl-1,3-benzothiazol-6-ol reaction intermediates
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-benzothiazol-6-ol and its reaction intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the stability of its key reaction intermediates, such as N-(4-hydroxyphenyl)thiourea derivatives.
Q1: My reaction yield is consistently low. What are the primary causes related to intermediate instability?
A: Low yields are often linked to the degradation of the N-arylthiourea intermediate before it can successfully cyclize. The primary causes are:
-
Oxidation of Starting Materials: The starting material, 4-amino-3-methylphenol, is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of material available for the desired reaction.
-
Decomposition of the Thiourea Intermediate: N-arylthiourea intermediates can be unstable under harsh reaction conditions. They are susceptible to both thermal degradation and decomposition in highly acidic or alkaline solutions.[1][2] Thermal decomposition of thiourea can begin at temperatures as low as 140-150°C.[2]
-
Unfavorable Reaction Conditions: High temperatures, strong oxidizing agents, or non-optimal pH can favor side reactions over the desired intramolecular cyclization. For instance, the decomposition rate of thiourea oxides increases with the pH of the solution.[1]
Q2: I'm observing significant byproduct formation. How can I identify and minimize these side reactions?
A: Byproduct formation is a common issue stemming from the reactivity of the thiourea intermediate.
-
Likely Byproducts: Common byproducts include ureas (from desulfurization), disulfides, and other over-oxidized species.[3] If the reaction is not conducted under an inert atmosphere, oxidation of the thiol group in the starting material or intermediate can lead to dimerization.[4]
-
Minimization Strategies:
-
Control the Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted oxidation.[4]
-
Use Mild Oxidants: If an oxidant is required for the cyclization step, choose milder reagents. In some cases, air or molecular oxygen can be sufficient and more selective than harsh oxidants like excess hydrogen peroxide.[5]
-
Optimize Temperature: Avoid excessively high temperatures. Running the reaction at a lower temperature for a longer duration can often minimize the formation of thermal decomposition byproducts.[2]
-
Control Reagent Addition: Slow, dropwise addition of one reactant (e.g., the oxidant) can help maintain a low concentration of highly reactive species, thereby minimizing side reactions.
-
Q3: The color of my final product is dark or off-white, indicating impurities. How can I improve its purity?
A: A dark product color often points to the formation of polymeric or oxidized byproducts.
-
Purification of Starting Materials: Ensure the 4-amino-3-methylphenol is pure and free of oxidized contaminants before starting the reaction.
-
Purification via Salt Formation: The benzothiazole product is basic and can often be purified by converting it into a hydrochloride salt. Dissolving the crude product in a suitable solvent (like hot ethanol), treating it with hydrochloric acid to precipitate the salt, and then neutralizing the purified salt can remove colored impurities.[6]
-
Recrystallization and Chromatography: Standard techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel are effective for removing impurities.[6]
-
Use of Activated Carbon: Treating a solution of the crude product with activated carbon (Norit) can help remove colored impurities before recrystallization.[6]
Q4: My analysis shows an intermediate that has not fully cyclized. How can I drive the reaction to completion?
A: The presence of a stable benzothiazoline intermediate indicates that the final aromatization step (oxidation) is incomplete.[4]
-
Ensure Sufficient Oxidant: The amount or strength of the oxidizing agent may be insufficient. Ensure the stoichiometry of the oxidant is correct or consider using a slightly more potent (but still selective) oxidizing agent.
-
Extend Reaction Time: The final oxidation step may be slow. Increasing the reaction time or gently heating the mixture (while monitoring for degradation) can help drive the reaction to completion.[4]
-
Catalyst Choice: The choice of catalyst can significantly influence the rate and efficiency of the cyclization. For N-arylthioureas, various metal catalysts (Ru, Pd) or oxidants like DDQ have been shown to be effective.[7][8]
Data on Intermediate Stability
While specific kinetic data for the this compound intermediate is not extensively published, the stability of related N-arylthiourea intermediates is influenced by several key factors. The following table summarizes these effects.
| Parameter | Condition | Effect on N-Arylthiourea Intermediate Stability | Recommended Action for Enhancement |
| Temperature | High (>150 °C) | Increases rate of thermal decomposition into gaseous products (NH₃, H₂S, CS₂).[2][9] | Maintain the lowest effective temperature for cyclization. |
| Low | Slows both desired cyclization and decomposition. | Optimize for a balance between reaction rate and stability. | |
| pH | High (Alkaline) | Significantly accelerates decomposition and oxidation.[1][10] | Maintain neutral or mildly acidic conditions. |
| Low (Strong Acid) | Can promote hydrolysis or other side reactions. | Buffer the reaction if possible or use a Brønsted acid catalyst.[5] | |
| Atmosphere | Air (Oxygen) | Promotes oxidative degradation and dimerization of thiol groups.[4] | Use an inert atmosphere (Nitrogen or Argon). |
| Oxidant | Strong (e.g., H₂O₂, DDQ) | Can lead to over-oxidation and formation of byproducts like sulfinic/sulfonic acids.[3][8] | Use mild oxidants (e.g., air, O₂) or carefully control the stoichiometry of stronger oxidants. |
Experimental Protocols
Protocol 1: Monitoring Intermediate Stability via Thin-Layer Chromatography (TLC)
This protocol allows for the real-time monitoring of the formation and consumption of the N-arylthiourea intermediate, providing critical insights into its stability under your specific reaction conditions.
-
Reaction Setup: Assemble your reaction as planned.
-
TLC Baseline (T=0): Before initiating the reaction (e.g., before adding the final reagent or starting heat), take a sample of the starting materials. Spot this on a TLC plate.
-
Sampling: Once the reaction is initiated, take small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes).
-
TLC Analysis:
-
Spot each aliquot on a pre-coated silica gel TLC plate.
-
Develop the plate using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane; start with 3:7 and optimize).
-
Visualize the spots under a UV lamp (254 nm).
-
-
Interpretation:
-
The starting material spot should diminish over time.
-
A new spot, corresponding to the N-arylthiourea intermediate, should appear and then decrease in intensity as it converts to the product.
-
The final product spot (this compound) should appear and increase in intensity.
-
Stability Issue Indication: If the intermediate spot appears and then fades rapidly without a corresponding increase in the product spot, or if multiple new byproduct spots appear, it indicates that the intermediate is degrading. This suggests the need to adjust conditions as outlined in the troubleshooting guide.
-
Protocol 2: Comparative Analysis of Oxidants for Enhancing Yield
This protocol provides a framework for optimizing the oxidative cyclization step to maximize the conversion of the stable intermediate to the final product.
-
Intermediate Formation: Synthesize and isolate the N-arylthiourea intermediate first, or prepare a stock solution of the reaction mixture after the intermediate has formed but before the oxidation step.
-
Parallel Reaction Setup: Prepare three identical small-scale reactions with the intermediate.
-
Oxidant Addition:
-
Reaction A (Mild): Bubble air through the reaction mixture or leave it stirring under an air atmosphere.
-
Reaction B (Controlled): Add a stoichiometric amount of a chemical oxidant (e.g., 1.1 equivalents of DDQ) slowly at a controlled temperature (e.g., 0 °C or room temperature).[8]
-
Reaction C (Catalytic): Add a catalytic amount of a transition metal catalyst known to facilitate oxidative cyclization (e.g., RuCl₃ or Pd(OAc)₂).[7][11]
-
-
Monitoring and Analysis:
-
Monitor all three reactions by TLC (as per Protocol 1) over several hours.
-
Once the reactions appear complete (or after a set time, e.g., 4 hours), quench them appropriately.
-
Isolate the crude product from each reaction.
-
-
Evaluation:
-
Determine the yield of the crude product for each reaction.
-
Analyze the purity of each product by HPLC or ¹H NMR.
-
Compare the results to identify the oxidation conditions that provide the best balance of high yield and low byproduct formation, thereby indicating the most effective strategy for stabilizing the reaction pathway.
-
Visualizations
The following diagrams illustrate key workflows and concepts for enhancing the stability of reaction intermediates.
Caption: Troubleshooting workflow for low yield and impurity issues.
Caption: Reaction pathway showing desired cyclization vs. degradation.
Caption: Experimental workflow with critical stability checkpoints.
References
- 1. Oxidation and decomposition kinetics of thiourea oxides [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for Amyloid Plaque Detection: 2-Methyl-1,3-benzothiazol-6-ol Derivatives Versus Thioflavin-T
For researchers, scientists, and drug development professionals at the forefront of neurodegenerative disease research, the accurate detection of amyloid-β (Aβ) plaques is paramount. Thioflavin-T (ThT) has long been the gold standard for this purpose, but a new class of contenders, 2-Methyl-1,3-benzothiazol-6-ol derivatives, is emerging with enhanced properties for both in vitro and in vivo applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
The quest for sensitive and specific agents to visualize and quantify Aβ aggregates has led to the development of numerous fluorescent probes. While Thioflavin-T has been a workhorse in the field, its inherent positive charge and limited ability to cross the blood-brain barrier (BBB) have spurred the development of neutral and more brain-penetrant analogs. The this compound scaffold has proven to be a particularly fruitful starting point for creating derivatives with superior amyloid binding characteristics.
Quantitative Performance Metrics: A Comparative Analysis
The efficacy of amyloid-binding agents is determined by several key parameters, including binding affinity (Kd or Ki), fluorescence enhancement upon binding, and in vivo performance such as brain uptake and clearance. The following tables summarize the quantitative data for Thioflavin-T and a selection of promising this compound derivatives, often referred to as Benzothiazole (BTA) compounds.
| Compound | Target | Binding Affinity (Ki, nM) | Binding Affinity (Kd, nM) | Reference |
| Thioflavin-T | Synthetic Aβ1-40 fibrils | 890 | - | [1] |
| BTA-1 (2-(4'-methylaminophenyl)-benzothiazole) | Synthetic Aβ1-40 fibrils | 20.2 | - | [1] |
| 6-OH-BTA-1 ([N-methyl-11C]2-(4'-methylaminophenyl)-6-hydroxybenzothiazole) | Synthetic Aβ1-40 fibrils | - | 4.7 | [2] |
| 6-OH-BTA-1 | AD Brain Homogenates | - | 1.4 | [2] |
| Compound 6 (2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole) | Synthetic Aβ1-40 fibrils | 11 ± 1.1 | - | [3] |
| PP-BTA Derivatives | Aβ1-42 aggregates | - | 40 - 148 | [4] |
| Bithiophene Benzothiazole Derivatives | Aβ aggregates | 0.11 - 4.64 | - | [5] |
| Compound | Initial Brain Uptake (%ID/g at 2 min) | Brain Clearance | Reference |
| [11C]6-OH-BTA-1 | High | Rapid | [2] |
| [125I]Compound 6 | 6.43 ± 0.62 | Good (0.40 ± 0.05 %ID/g at 30 min) | [3] |
| [125I]Bithiophene Benzothiazole Derivative (Compound 13) | 3.42 | Rapid (0.53 %ID/g at 60 min) | [5] |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for the key experiments cited in the comparison of these amyloid-binding agents.
In Vitro Binding Assays (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to amyloid fibrils.
-
Preparation of Aβ Fibrils: Synthetic Aβ1-40 or Aβ1-42 peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and incubated at 37°C with agitation to promote fibril formation. The formation of fibrils is confirmed by electron microscopy or Thioflavin-T fluorescence.
-
Binding Reaction: A fixed concentration of the radiolabeled reference compound (e.g., [3H]BTA-1) and aggregated Aβ are incubated with varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the fibril-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Saturation Binding Assays
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand.
-
Preparation of Aβ Fibrils: As described in the competitive inhibition assay.
-
Binding Reaction: A fixed amount of aggregated Aβ is incubated with increasing concentrations of the radiolabeled ligand. Non-specific binding is determined in a parallel set of experiments in the presence of a high concentration of an unlabeled competitor.
-
Separation and Quantification: As described in the competitive inhibition assay.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data (e.g., using a one-site binding model).[6]
Thioflavin-T Fluorescence Assay
This assay is used to monitor the kinetics of amyloid fibril formation and to screen for potential inhibitors.
-
Reagent Preparation: A stock solution of Thioflavin-T is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filtered.
-
Assay Setup: Aβ peptide is incubated in the presence or absence of test compounds in a multi-well plate.
-
Fluorescence Measurement: At various time points, an aliquot of the reaction mixture is transferred to a new plate containing the Thioflavin-T solution. Fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 450 nm and 482 nm, respectively.
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid fibrils. The inhibitory potential of a compound is assessed by the reduction in fluorescence signal compared to the control.
Visualizing the Experimental and Logical Frameworks
To better understand the workflow and the underlying principles of comparing these amyloid-binding agents, the following diagrams are provided.
References
- 1. In vitro and in vivo comparison of two different light sources for topical photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole for in vivo quantitation of amyloid deposits in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Affinity: A Comparative Guide to 2-Methyl-1,3-benzothiazol-6-ol Derivatives for Aβ Fibril Binding
For researchers, scientists, and professionals in drug development, the quest for potent and selective ligands for amyloid-beta (Aβ) fibrils is a cornerstone of Alzheimer's disease research. This guide provides a comparative analysis of the binding affinity of various 2-Methyl-1,3-benzothiazol-6-ol derivatives, a class of compounds showing significant promise as imaging agents and potential therapeutic scaffolds. We present a synthesis of quantitative binding data, detailed experimental protocols, and visual representations of the underlying methodologies and structure-activity relationships.
Comparative Binding Affinity of Benzothiazole Derivatives
The binding affinity of a ligand to its target is a critical parameter in drug discovery and diagnostic development. For Aβ fibril binders, this is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher affinity. The following table summarizes the in vitro binding affinities of several this compound derivatives and related analogs for Aβ fibrils, as determined by competitive binding assays.
| Compound | Derivative Class | Binding Affinity (Ki/Kd, nM) | Aβ Species | Reference Radioligand |
| [N-methyl-³H]6-OH-BTA-1 | 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole | 1.4 (Kd) | AD Brain Homogenates | Direct Binding |
| [N-methyl-³H]6-OH-BTA-1 | 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole | 4.7 (Kd) | Synthetic Aβ(1-40) | Direct Binding |
| Compound 4a | Ferulic acid and benzothiazole dimer | 0.53 (Ki) | Aβ(1-42) fibrils | [¹²⁵I]TZDM |
| Bithiophene-Benzothiazole Derivative 1 | Bithiophene-based benzothiazole | 0.11 - 4.64 (Ki) | Aβ aggregates | Not Specified |
| 2-(4′-Methylaminophenyl)benzothiazole (BTA-1) | Thioflavin-T derivative | 5.8 ± 0.90 (Kd) | AD Brain Homogenates | [³H]BTA-1 |
| 2-(4′-Methylaminophenyl)benzothiazole (BTA-1) | Thioflavin-T derivative | ~3 (Kd) | Synthetic Aβ fibrils | [³H]BTA-1 |
| Rhenium 2-phenylbenzothiazoles | Rhenium complexes of 2-phenylbenzothiazole | 29.7–88.6 (Ki) | Aβ(1–40) fibrils | Not Specified |
Experimental Protocols: A Closer Look at Binding Affinity Assays
The determination of binding affinities for these benzothiazole derivatives primarily relies on two key experimental techniques: radioligand binding assays and fluorescence binding assays.
Radioligand Competition Binding Assay
This "gold standard" method is used to determine the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor, in this case, Aβ fibrils.[1]
Protocol Outline:
-
Preparation of Aβ Fibrils: Synthetic Aβ peptides (e.g., Aβ(1-40) or Aβ(1-42)) are aggregated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with incubation and agitation to form mature fibrils. The formation of fibrils is often confirmed by techniques like Thioflavin T (ThT) fluorescence or electron microscopy.
-
Incubation: A fixed concentration of a radiolabeled benzothiazole derivative (e.g., [³H]BTA-1 or an ¹²⁵I-labeled analog) is incubated with the pre-formed Aβ fibrils in the presence of varying concentrations of the unlabeled test compound.[1]
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter using a cell harvester. The filter traps the Aβ fibrils and any bound radioligand, while the unbound radioligand passes through.[1][2]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[2]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[2]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Fluorescence Competition Assay (Thioflavin T Displacement)
This method utilizes the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to the β-sheet structure of Aβ fibrils.[3][4] The ability of a test compound to displace ThT from the fibrils leads to a decrease in fluorescence, which can be used to determine its binding affinity.[3][4]
Protocol Outline:
-
Preparation of Aβ Fibrils: Similar to the radioligand binding assay, Aβ fibrils are prepared.
-
Incubation with ThT: A solution of pre-formed Aβ fibrils is incubated with ThT, resulting in a significant increase in fluorescence intensity.[3]
-
Addition of Competitor: The test compound (a non-fluorescent benzothiazole derivative) is added to the mixture of ThT and Aβ fibrils at various concentrations.[3]
-
Fluorescence Measurement: The fluorescence intensity is measured at the emission maximum of ThT (around 482-485 nm) after excitation at approximately 440-450 nm.[4][5]
-
Data Analysis: A decrease in fluorescence intensity indicates that the test compound is competing with ThT for binding to the Aβ fibrils.[3] The IC50 value is determined from the concentration-response curve, and the Ki value can be calculated.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the radioligand competition binding assay and the Thioflavin T displacement assay.
Caption: Workflow of the Radioligand Competition Binding Assay.
References
The Selectivity of 2-Methyl-1,3-benzothiazol-6-ol Based Inhibitors for MAO-A vs MAO-B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of inhibitors based on the 2-Methyl-1,3-benzothiazol-6-ol scaffold for monoamine oxidase A (MAO-A) versus monoamine oxidase B (MAO-B). The following sections present quantitative data on the inhibitory potency of various derivatives, detailed experimental protocols for assessing their activity, and visualizations of the underlying biochemical pathways and experimental procedures.
Data Presentation: Inhibitory Potency of this compound Derivatives
Recent research has focused on synthesizing and evaluating a series of 2-methylbenzo[d]thiazole derivatives for their potential as MAO inhibitors. These compounds, derived from the core structure of this compound, have demonstrated significant inhibitory activity, particularly with a pronounced selectivity for MAO-B.[1]
The inhibitory potencies (IC50 values) of a selection of these derivatives against human MAO-A and MAO-B are summarized in the table below. A lower IC50 value indicates a higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B, with a higher SI value indicating greater selectivity for MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| 4d | 0.218 | 0.0046 | 47.39 |
| 5e | 0.132 | 0.0054 | 24.44 |
| 5c | >100 | 0.0056 | >17857 |
| 5d | >100 | 0.0052 | >19230 |
| 4b | >100 | 0.017 | >5882 |
| 5g | >100 | 0.017 | >5882 |
Data sourced from a 2024 study on 2-methylbenzothiazole derivatives.[1]
The data clearly indicates that while some derivatives, such as 4d and 5e , exhibit potent inhibition of both MAO-A and MAO-B, the majority of the synthesized compounds are highly selective for MAO-B.[1] In fact, all the tested 2-methylbenzo[d]thiazole derivatives were found to be potent inhibitors of human MAO-B, with IC50 values all below 0.017µM.[1] This pronounced selectivity makes the this compound scaffold a promising starting point for the development of novel MAO-B inhibitors for the treatment of neurodegenerative disorders like Parkinson's disease.[1]
Experimental Protocols
The inhibitory activity of the this compound based compounds against MAO-A and MAO-B was determined using an in vitro fluorometric method. This widely used assay measures the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate by MAO enzymes.
In Vitro Fluorometric MAO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-A and MAO-B.
Principle: The assay quantifies the hydrogen peroxide (H₂O₂) produced from the MAO-catalyzed oxidation of a non-fluorescent substrate (e.g., kynuramine or p-tyramine). In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red), H₂O₂ is converted to a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity. Inhibitors will reduce this rate.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine or p-tyramine hydrochloride (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the MAO enzyme (A or B) in potassium phosphate buffer.
-
Prepare a stock solution of the substrate in water and dilute to the desired final concentration in buffer.
-
Prepare a detection solution containing HRP and Amplex Red in buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors in buffer. Ensure the final solvent concentration (e.g., DMSO) in the assay wells is low (typically ≤1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in order:
-
Buffer
-
Test compound dilution or reference inhibitor dilution or vehicle control
-
MAO enzyme solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the fluorescence increase at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for resorufin) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Diagram of the MAO Catalytic Cycle
The following diagram illustrates the general catalytic cycle for both MAO-A and MAO-B, which involves the oxidative deamination of a monoamine substrate.
Caption: General catalytic cycle of Monoamine Oxidase (MAO).
Experimental Workflow for MAO Inhibition Assay
This diagram outlines the key steps in the in vitro fluorometric assay used to determine the inhibitory potency of the this compound based compounds.
Caption: Experimental workflow for the in vitro fluorometric MAO inhibition assay.
References
A Head-to-Head Comparison of [¹⁸F]flutemetamol and [¹¹C]PIB for Brain Amyloid Imaging
A comprehensive guide for researchers and drug development professionals on the comparative performance of two key PET tracers for Alzheimer's disease research.
In the landscape of Alzheimer's disease research and the development of amyloid-targeting therapeutics, positron emission tomography (PET) imaging plays a pivotal role. Among the array of available radiotracers, [¹¹C]Pittsburgh Compound B ([¹¹C]PIB) has historically been the gold standard. However, its short half-life of 20 minutes presents logistical challenges. [¹⁸F]flutemetamol, with a longer half-life of approximately 110 minutes, has emerged as a widely used alternative.[1] This guide provides a detailed comparison of the brain uptake, clearance, and overall performance of [¹⁸F]flutemetamol and [¹¹C]PIB, supported by experimental data to inform the selection of the most appropriate tracer for research and clinical trial applications.
Key Performance Characteristics at a Glance
Both [¹⁸F]flutemetamol and [¹¹C]PIB are effective in detecting cortical β-amyloid deposition.[2][3] While they exhibit similar diagnostic performance, there are notable differences in their pharmacokinetic profiles, particularly concerning white matter binding and brain clearance.[2][4]
| Feature | [¹⁸F]flutemetamol | [¹¹C]PIB | Key Considerations |
| Half-life | ~110 minutes | ~20 minutes | The longer half-life of [¹⁸F]flutemetamol allows for centralized manufacturing and distribution, making it more accessible for multi-center clinical trials.[5][6] |
| Brain Uptake | Readily enters the brain.[7] | Readily enters the brain.[7] | Both tracers effectively cross the blood-brain barrier. |
| Clearance | Slower clearance from the brain, particularly from white matter.[7] | Faster clearance from the brain.[7] | The slower clearance of [¹⁸F]flutemetamol is attributed to its higher lipophilicity.[7][8] |
| White Matter Binding | Higher uptake and standardized uptake value ratios (SUVR) in white matter.[2][4] | Lower uptake in white matter compared to [¹⁸F]flutemetamol.[2] | The increased white matter binding of [¹⁸F]flutemetamol should be considered when using white matter as a reference region for quantitative analysis.[4] |
| Metabolism | Faster metabolism into radioactive metabolites.[7][8] | Slower metabolism compared to [¹⁸F]flutemetamol.[7][8] | Metabolites of both tracers are generally more polar and less likely to enter the brain.[8] |
| Diagnostic Performance | High sensitivity and specificity for detecting amyloid plaques, comparable to [¹¹C]PIB.[3] | Considered the gold standard with high diagnostic accuracy.[3][6] | Both tracers show a high correlation in their ability to classify scans as amyloid-positive or negative.[3][9] |
Quantitative Comparison of Brain Uptake
Standardized Uptake Value Ratio (SUVR) is a commonly used semi-quantitative measure in amyloid PET imaging.[10] It reflects the ratio of tracer uptake in a target region (e.g., cortical gray matter) to a reference region with minimal specific binding (e.g., cerebellum or pons).[10][11]
Studies directly comparing [¹⁸F]flutemetamol and [¹¹C]PIB in the same subjects have provided valuable quantitative insights.
Cortical SUVR Comparison
A high degree of linear correlation is observed between the global cortical SUVR of [¹⁸F]flutemetamol and [¹¹C]PIB, indicating similar retention characteristics in cortical regions with amyloid pathology.[9][12] One study reported a linear regression of y = 0.80x + 0.45 (R² = 0.85), where y represents [¹⁸F]flutemetamol SUVR and x represents [¹¹C]PIB SUVR.[9] This suggests that while the dynamic range of [¹⁸F]flutemetamol SUVR may be slightly lower, the overall correlation is strong.[9]
| Patient Group | [¹⁸F]flutemetamol Cortical SUVR (mean ± SD) | [¹¹C]PIB Cortical SUVR (mean ± SD) | Reference |
| Alzheimer's Disease (AD) | 1.76 ± 0.23 | - | [3] |
| Older Healthy Controls (HC) | 1.30 ± 0.26 | - | [3] |
| Amyloid-Positive Subjects | 1.00 ± 0.24 | 1.17 ± 0.36 | [9] |
Note: Direct comparison of absolute SUVR values across different studies should be done with caution due to variations in methodology.
White Matter SUVR Comparison
A consistent finding across multiple studies is the higher uptake of [¹⁸F]flutemetamol in white matter compared to [¹¹C]PIB.[2][4][5]
| Brain Region | [¹⁸F]flutemetamol SUVR | [¹¹C]PIB SUVR | Key Finding | Reference |
| White Matter Hyperintensities (WMH) | Higher | Lower | [¹⁸F]flutemetamol shows significantly higher SUVR in both younger and older adults. | [2][5] |
| Normal Appearing White Matter (NAWM) | Higher | Lower | [¹⁸F]flutemetamol shows significantly higher SUVR in both younger and older adults. | [2][5] |
Despite the higher absolute SUVR values for [¹⁸F]flutemetamol in white matter, both tracers show a similar topographic pattern of uptake and can effectively distinguish between white matter hyperintensities and normal-appearing white matter.[2][5]
Experimental Protocols
The following provides a generalized overview of the experimental protocols for [¹⁸F]flutemetamol and [¹¹C]PIB PET imaging based on published studies. Specific parameters may vary between research sites and clinical trials.
[¹⁸F]flutemetamol PET Imaging Protocol
-
Radiotracer Administration: An intravenous bolus injection of approximately 185 MBq (5 mCi) of [¹⁸F]flutemetamol is administered.[13][14]
-
Uptake Period: A waiting period of approximately 85-90 minutes post-injection allows for sufficient brain uptake and clearance from the blood pool.[3][13][14]
-
Image Acquisition: A static PET scan of the brain is typically acquired for 20-30 minutes.[3][13][14]
-
Image Analysis: Images are reconstructed and may be co-registered with a structural MRI for anatomical reference.[3][13] SUVRs are calculated using a reference region such as the cerebellar cortex or pons.[3][13]
[¹¹C]PIB PET Imaging Protocol
-
Radiotracer Administration: An intravenous injection of [¹¹C]PIB is administered, with doses typically around 370 MBq (10 mCi).[15][16]
-
Image Acquisition: Dynamic scanning often begins at the time of injection and can last for 60-90 minutes.[3][16][17] For semi-quantitative analysis, a static image can be acquired from 40 to 70 minutes post-injection.[17]
-
Image Analysis: Similar to [¹⁸F]flutemetamol, images are reconstructed and often co-registered with MRI.[18] For SUVR calculations, the cerebellar cortex is a commonly used reference region.[11]
Visualizations
Comparative Properties of Amyloid PET Tracers
Caption: Key characteristics of [¹¹C]PIB and [¹⁸F]flutemetamol.
General Workflow for Amyloid PET Imaging
References
- 1. The clinical safety, biodistribution and internal radiation dosimetry of flutemetamol (18F) injection in healthy Japanese adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 11C-Pittsburgh Compound B and 18F-Flutemetamol White Matter Binding in PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]Flutemetamol amyloid-beta PET imaging compared with [11C]PIB across the spectrum of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of [18F]Flutemetamol and [11C]Pittsburgh Compound-B in cognitively normal young, cognitively normal elderly, and Alzheimer's disease dementia individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of [¹⁸F]flutemetamol in wild-type rodents and its binding to beta amyloid deposits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of qualitative and quantitative imaging characteristics of [11C]PiB and [18F]flutemetamol in normal control and Alzheimer's subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Longitudinal Assessment of Amyloid-β Deposition by [18F]-Flutemetamol PET Imaging Compared With [11C]-PIB Across the Spectrum of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Spatial Normalization of 18F-Flutemetamol PET Images Using an Adaptive Principal-Component Template | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Evaluation of semi-quantitative measures of 18F-flutemetamol PET for the clinical diagnosis of Alzheimer’s disease - Müller - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 15. adni.loni.usc.edu [adni.loni.usc.edu]
- 16. Frontiers | Identifying Mild Alzheimer's Disease With First 30-Min 11C-PiB PET Scan [frontiersin.org]
- 17. snmmi.org [snmmi.org]
- 18. Small-Animal PET Imaging of Amyloid-Beta Plaques with [11C]PiB and Its Multi-Modal Validation in an APP/PS1 Mouse Model of Alzheimer's Disease | PLOS One [journals.plos.org]
A Comparative Guide to Novel MAO Inhibitors Derived from 2-Methyl-1,3-benzothiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-vitro evaluation of novel monoamine oxidase (MAO) inhibitors derived from the 2-methyl-1,3-benzothiazol-6-ol scaffold. It offers a comparative analysis of their inhibitory potency and selectivity against the two MAO isoforms, MAO-A and MAO-B, benchmarked against established inhibitors. The data and protocols presented herein are compiled from recent studies to facilitate further research and development in the field of neurodegenerative and psychiatric disorders.
Monoamine oxidases are crucial enzymes in the catabolism of monoamine neurotransmitters, and their inhibition is a key therapeutic strategy for conditions like depression, anxiety, and Parkinson's disease.[1] Selective inhibitors for MAO-A are primarily used in treating depression, while MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[1][2] The benzothiazole scaffold has emerged as a promising framework for the development of potent and selective MAO inhibitors.[3][4]
Comparative Inhibitory Potency
Recent research has demonstrated that derivatives of this compound are potent and often selective inhibitors of MAO-B.[3] The following tables summarize the in-vitro inhibitory activities (IC50 values) of these novel compounds compared to standard reference inhibitors. A lower IC50 value indicates greater potency.
Table 1: In-vitro Inhibitory Activity (IC50) of Novel this compound Derivatives against Human MAO-A and MAO-B [3]
| Compound ID | Substitution Pattern | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| 4d | 6-(4-Nitrobenzyloxy) | 0.218 | 0.0046 | 47.39 |
| 5e | 5-(4-Chlorobenzyloxy) | 0.132 | 0.0054 | 24.44 |
| 5c | 5-(4-Cyanobenzyloxy) | >100 | 0.0056 | >17857 |
| 5d | 5-(4-Nitrobenzyloxy) | >100 | 0.0052 | >19230 |
| 4b | 6-(4-Bromobenzyloxy) | >100 | 0.017 | >5882 |
| 5g | 5-(4-Methylbenzyloxy) | >100 | 0.017 | >5882 |
Table 2: In-vitro Inhibitory Activity (IC50) of Standard MAO Inhibitors
| Inhibitor | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Moclobemide | Reversible, Selective MAO-A | ~0.2[5][6] | High µM range |
| Clorgyline | Irreversible, Selective MAO-A | ~0.006[7] | ~0.9 |
| Selegiline (Deprenyl) | Irreversible, Selective MAO-B | High µM range[8] | ~0.037[9] |
| Rasagiline | Irreversible, Selective MAO-B | High µM range | Potent nM range |
Experimental Protocols
The following outlines a standard fluorometric in-vitro assay for determining the MAO inhibitory activity of test compounds.[9][10][11]
1. Materials and Reagents:
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Supersomes™).[1][2]
-
Substrate: Kynuramine or Amplex® Red reagent with a suitable amine substrate (e.g., p-tyramine).[10]
-
Test Compounds: Novel this compound derivatives.
-
Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[10]
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4.[10]
-
Solvent: DMSO for dissolving compounds.[10]
-
Instrumentation: Fluorescence microplate reader.[10]
-
Microplates: 96-well or 384-well black, flat-bottom plates.[10]
2. Assay Principle: The assay quantifies MAO activity by monitoring the production of a fluorescent product resulting from the enzymatic deamination of a substrate like kynuramine (which is metabolized to 4-hydroxyquinoline) or the H2O2 byproduct of amine oxidation using a probe like Amplex® Red.[1][10][11] The rate of fluorescence increase is directly proportional to the enzyme's activity. The inhibitory effect of the test compounds is determined by measuring the reduction in this activity at various concentrations.[10]
3. Detailed Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and control inhibitors in DMSO (e.g., 10 mM).[10]
-
Create serial dilutions of the stock solutions in the assay buffer to achieve the desired final concentrations.[10]
-
Dilute the recombinant human MAO-A and MAO-B enzymes in the assay buffer to the recommended working concentration.[10]
-
-
Assay Procedure:
-
To the wells of the microplate, add the test compound dilutions, control inhibitors, or buffer (for the enzyme control).
-
Add the diluted MAO-A or MAO-B enzyme solution to all wells.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[11]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence in the microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red-based assays) for a duration of 10-40 minutes at 37°C.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the enzyme control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualized Experimental Workflow and Mechanism
The following diagrams illustrate the general workflow for the in-vitro MAO inhibition assay and the fundamental mechanism of MAO inhibition.
Caption: Workflow for the in vitro MAO inhibition assay.
Caption: General mechanism of action for MAO inhibitors.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. evotec.com [evotec.com]
- 3. d-nb.info [d-nb.info]
- 4. This compound | 68867-18-5 | Benchchem [benchchem.com]
- 5. Comparison of the effects of moclobemide and selegiline on tyramine-evoked mydriasis in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of moclobemide and selegiline on tyramine-evoked mydriasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison: 2-Methyl-1,3-benzothiazol-6-ol Analogs Versus Selegiline as Monoamine Oxidase-B Inhibitors
An Objective Guide for Drug Development Professionals
Monoamine oxidase B (MAO-B) is a critical flavin-dependent enzyme located on the outer mitochondrial membrane, primarily responsible for the oxidative deamination of key neurotransmitters like dopamine.[1] Its role in dopamine metabolism has made it a significant therapeutic target for neurodegenerative disorders, particularly Parkinson's disease, where MAO-B inhibitors are used to increase dopaminergic neurotransmission.[2][3] Selegiline, an irreversible inhibitor of MAO-B, is a well-established therapeutic agent used in the treatment of Parkinson's disease.[4] Concurrently, ongoing research has identified derivatives of the 2-methyl-1,3-benzothiazole scaffold as a promising class of potent and selective MAO-B inhibitors.[5]
This guide provides a comprehensive, data-driven comparison between the established drug, selegiline, and recently developed 2-Methyl-1,3-benzothiazol-6-ol analogs. We will delve into their inhibitory potency, selectivity, and the experimental methodologies used for their evaluation, offering researchers and drug development professionals a clear perspective on the potential of this emerging class of compounds.
Mechanism of Action: A Tale of Two Inhibitors
MAO-B catalyzes the oxidative deamination of monoamine substrates, producing corresponding aldehydes, ammonia, and hydrogen peroxide.[6] Selegiline functions as a mechanism-based irreversible inhibitor, forming a covalent bond with the FAD cofactor in the active site of the MAO-B enzyme, leading to its inactivation.[7][8] In contrast, many of the highly potent benzothiazole derivatives have been identified as competitive and reversible inhibitors, offering a different pharmacological profile that may reduce the potential for off-target effects associated with long-term irreversible inhibition.[9][10]
Quantitative Performance Analysis
The efficacy of an inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Another critical parameter is the Selectivity Index (SI), calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher SI value signifies greater selectivity for MAO-B, which is desirable for minimizing side effects associated with MAO-A inhibition.[11]
Recent studies have highlighted several 2-methyl-1,3-benzothiazole derivatives with exceptional potency against human MAO-B, in some cases surpassing that of selegiline.[5] For instance, compound 4d from one study demonstrated an IC50 value of 0.0046 µM, while another series identified compound 30 with an IC50 of 0.015 µM and compound 31 with an IC50 of 0.0018 µM.[5][9][10] These values are notably more potent than the reference IC50 for selegiline, which is reported to be approximately 0.0374 µM.[12]
Table 1: Comparative Inhibitory Activity against MAO-A and MAO-B
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Selegiline | 0.0374 | >10 (typically) | >267 | [12] |
| Analog 4d (2-methylbenzo[d]thiazole deriv.) | 0.0046 | 0.218 | 47.4 | [5] |
| Analog 5c (2-methylbenzo[d]thiazole deriv.) | 0.0056 | >100 | >17857 | [5] |
| Analog 5e (2-methylbenzo[d]thiazole deriv.) | 0.0054 | 0.132 | 24.4 | [5] |
| Analog 4f (Benzothiazole deriv.) | 0.0403 | >100 | >2481 | [12] |
| Analog 31 (2-amino-6-nitrobenzothiazole deriv.) | 0.0018 | 1.38 | 766.7 | [9] |
| Analog 30 (Benzothiazole-thioacetamide deriv.) | 0.015 | 3.512 | 234.1 | [10] |
Note: SI = IC50(MAO-A) / IC50(MAO-B). Higher values indicate greater selectivity for MAO-B.
Experimental Protocols: In Vitro MAO-B Inhibition Assay
The determination of IC50 values is typically performed using a standardized in vitro fluorometric or LC-MS/MS-based assay. A common and reliable method utilizes kynuramine as a substrate for both MAO-A and MAO-B.[2][13][14]
Detailed Protocol: Kynuramine-Based Fluorometric Assay
This protocol outlines a typical procedure for determining the inhibitory potential of test compounds against human recombinant MAO-B.[13]
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Selegiline (reference inhibitor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Black, flat-bottom 96-well microplates
2. Preparation of Solutions:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Working Solution: Dilute the recombinant MAO-B enzyme stock in assay buffer to the desired working concentration.
-
Substrate Working Solution: Prepare a stock solution of kynuramine in purified water (e.g., 10 mM) and dilute it further in assay buffer to the final working concentration.
-
Inhibitor Solutions: Prepare a stock solution of the test compounds and selegiline in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.
3. Assay Procedure:
-
Inhibitor Plating: Add 5 µL of the serially diluted test compounds or the reference inhibitor (selegiline) to the wells of a black 96-well plate. For 100% activity control wells, add 5 µL of vehicle (assay buffer with the same final DMSO concentration).
-
Enzyme Addition: Add 40 µL of the MAO-B enzyme working solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the kynuramine working solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The enzymatic conversion of kynuramine produces 4-hydroxyquinoline, a highly fluorescent molecule.[13] Set the excitation wavelength to 310-320 nm and the emission wavelength to 380-400 nm.[13]
4. Data Analysis:
-
The rate of fluorescence increase is directly proportional to MAO-B activity.[6]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis program.[6] The IC50 is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
References
- 1. evotec.com [evotec.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 4. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. poison.org [poison.org]
- 8. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 9. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. criver.com [criver.com]
assessing the neuroprotective effects of 2-Methyl-1,3-benzothiazol-6-ol derivatives
A Comparative Guide to the Neuroprotective Effects of 2-Methyl-1,3-benzothiazol-6-ol Derivatives
For researchers and scientists engaged in the discovery of novel neuroprotective agents, the benzothiazole scaffold represents a promising starting point. This guide provides a comparative assessment of the neuroprotective effects of derivatives based on the this compound core structure. The information presented herein is collated from various studies investigating these and structurally related compounds, offering a valuable resource for drug development professionals.
Data Presentation: Comparative Neuroprotective and Associated Activities
The following table summarizes quantitative data from studies on various this compound and related 6-hydroxybenzothiazole derivatives. Direct comparison should be approached with caution due to the variability in experimental models and specific molecular structures.
| Compound Class/Derivative | Assay | Cell Line/Model | Insult | Concentration | Observed Effect | Reference |
| Benzothiazole Analogs (6b, 6c, 6d) | Catalase Activity | U87 MG | H₂O₂ | Not specified | Enhanced catalase activity up to 90% | [1] |
| Benzothiazole Analogs (6a, 6b, 6c, 6d, 7a) | Cell Viability | U87 MG | H₂O₂ | Not specified | Enhanced neuronal cell viability | [1] |
| 6-Hydroxybenzothiazol-2-carboxamides (Compound 30) | MAO-B Inhibition | - | - | IC₅₀ = 41 nM | Potent and multipotent inhibitor | [2] |
| 6-Hydroxybenzothiazol-2-carboxamides (Compound 40) | MAO-B Inhibition | - | - | IC₅₀ = 11 nM | Highest potency towards MAO-B | [2] |
| 2-Methylbenzo[d]thiazole Derivative (4d) | MAO-B Inhibition | Human | - | IC₅₀ = 0.0046 µM | Potent MAO-B inhibitor | [3] |
| 2-Methylbenzo[d]thiazole Derivative (5e) | MAO-A Inhibition | Human | - | IC₅₀ = 0.132 µM | Most potent MAO-A inhibitor | [3] |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (3h) | MAO-B Inhibition | - | - | IC₅₀ = 0.062 µM | Potent and selective | [4] |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (3h) | Antioxidant Effect | ORAC Assay | - | - | 2.27 Trolox equivalent | [4] |
| Benzothiazole-based MTDL (3s) | H₃R Inhibition | - | - | Kᵢ = 0.036 µM | Promising MTDL | [5][6] |
| Benzothiazole-based MTDL (3s) | AChE Inhibition | - | - | IC₅₀ = 6.7 µM | Multitarget activity | [5][6] |
| Benzothiazole-based MTDL (3s) | BuChE Inhibition | - | - | IC₅₀ = 2.35 µM | Multitarget activity | [5][6] |
| Benzothiazole-based MTDL (3s) | MAO-B Inhibition | - | - | IC₅₀ = 1.6 µM | Multitarget activity | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the assessment of the neuroprotective effects of this compound derivatives.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is a common method to assess the ability of a compound to protect neuronal cells from oxidative damage.
-
Cell Culture :
-
Compound Treatment :
-
Cells are seeded in 96-well plates at a predetermined density.
-
After 24 hours, the cells are pre-treated with various concentrations of the test benzothiazole derivatives for a specified period (e.g., 1-2 hours).
-
-
Induction of Oxidative Stress :
-
Assessment of Cell Viability (MTT Assay) :
-
Following the incubation period with the neurotoxin (e.g., 24 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control.
-
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of the derivatives against MAO-A and MAO-B, enzymes implicated in the pathogenesis of neurodegenerative diseases.
-
Enzyme Source :
-
Recombinant human MAO-A and MAO-B enzymes are used.
-
-
Assay Principle :
-
The assay is often based on the detection of a product formed by the enzymatic reaction. A common method is the kynuramine assay, where the deamination of kynuramine by MAO produces 4-hydroxyquinoline.[4]
-
-
Procedure :
-
The test compounds at various concentrations are pre-incubated with the MAO enzyme in a suitable buffer.
-
The reaction is initiated by the addition of the substrate (e.g., kynuramine).
-
The reaction is allowed to proceed for a set time at 37°C and then stopped.
-
The fluorescence of the product (4-hydroxyquinoline) is measured with a fluorometer.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for assessing neuroprotective compounds and a proposed signaling pathway for the neuroprotective action of this compound derivatives.
References
- 1. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. d-nb.info [d-nb.info]
- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
Structure-Activity Relationship of 2-Methyl-1,3-benzothiazol-6-ol Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Methyl-1,3-benzothiazol-6-ol analogs and related benzothiazole derivatives. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their potential as therapeutic agents. The data presented is based on published experimental findings and aims to facilitate the rational design of more potent and selective compounds.
Comparative Analysis of Biological Activity
The biological evaluation of this compound and its analogs has revealed their potential across various therapeutic areas, including neurodegenerative disorders and cancer. The following tables summarize the quantitative data from key studies, providing a clear comparison of the inhibitory activities of different analogs.
Monoamine Oxidase (MAO) Inhibition
Derivatives of 2-methylbenzo[d]thiazole have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease.[1] The following table presents the IC50 values for a series of these derivatives against both MAO-A and MAO-B.[1]
Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition by 2-Methylbenzo[d]thiazole Derivatives [1]
| Compound | Substitution at C5/C6 | R Group (Benzyloxy) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 4a | C6 | H | >100 | 0.012 ± 0.001 |
| 4b | C6 | 4-F | >100 | 0.0058 ± 0.0004 |
| 4c | C6 | 4-Cl | >100 | 0.0061 ± 0.0005 |
| 4d | C6 | 4-NO2 | 0.218 ± 0.015 | 0.0046 ± 0.0003 |
| 4e | C6 | 3-F | >100 | 0.0089 ± 0.0007 |
| 4f | C6 | 3-Cl | >100 | 0.017 ± 0.001 |
| 5a | C5 | H | 0.876 ± 0.065 | 0.011 ± 0.001 |
| 5b | C5 | 4-F | 0.432 ± 0.031 | 0.0072 ± 0.0006 |
| 5c | C5 | 4-Cl | 0.132 ± 0.011 | 0.0055 ± 0.0004 |
| 5d | C5 | 4-NO2 | >100 | 0.0098 ± 0.0008 |
| 5e | C5 | 3-F | 0.234 ± 0.018 | 0.0063 ± 0.0005 |
| 5f | C5 | 3-Cl | 0.156 ± 0.012 | 0.0049 ± 0.0003 |
| 5g | C5 | 3-NO2 | 0.543 ± 0.041 | 0.013 ± 0.001 |
Data sourced from a study on 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors.[1]
The SAR study reveals that all tested 2-methylbenzo[d]thiazole derivatives are potent and selective inhibitors of MAO-B.[1] The position of the benzyloxy substituent (C5 or C6) and the nature of the substituent on the benzyl ring significantly influence the inhibitory activity. For instance, compound 4d , with a nitro group at the para position of the benzyl ring and substitution at C6, was the most potent MAO-B inhibitor with an IC50 value of 0.0046 µM.[1] In contrast, compound 5e , with a chloro group at the meta position and substitution at C5, was the most potent MAO-A inhibitor (IC50 = 0.132 µM).[1]
Cytotoxic Activity Against Cancer Cell Lines
Benzothiazole derivatives have also been extensively investigated for their anticancer properties. The following table summarizes the cytotoxic activity of various benzothiazole analogs against different human cancer cell lines.
Table 2: Cytotoxic Activity (IC50, µM) of Benzothiazole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| CJM 126 (2-(4-aminophenyl)-benzothiazole) | Breast Carcinoma (ER+ MCF-7wt) | Nanomolar range | [2] |
| PMX-610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) | Breast Cancer (MCF-7, MDA-468) | Nanomolar range | [2] |
| Compound 2g | Glioma (C6) | >50 µg/mL | [3] |
| Compound 2g | Liver (HepG2) | 27.67 µg/mL | [3] |
| Compound 2i | Glioma (C6) | >50 µg/mL | [3] |
| Compound 2i | Liver (HepG2) | 33.33 µg/mL | [3] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | Lung Carcinoma (LungA549) | 68 µg/mL | [4] |
| 6-nitrobenzo[d]thiazol-2-ol (C) | Lung Carcinoma (LungA549) | 121 µg/mL | [4] |
The data indicates that the substitution pattern on the benzothiazole ring and the nature of the substituent at the 2-position are critical for cytotoxic activity. For example, 2-arylbenzothiazoles like CJM 126 and PMX-610 show potent, nanomolar activity against breast cancer cell lines.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key assays cited in this guide.
Monoamine Oxidase (MAO) Inhibition Assay
The in vitro inhibition of MAO-A and MAO-B by the synthesized 2-methylbenzo[d]thiazole derivatives was determined using a fluorometric method.[1]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (Sigma-Aldrich)
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Horseradish peroxidase
-
p-Tyramine
-
Amplex Red
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
Varian Cary Eclipse fluorescence spectrophotometer or equivalent multi-mode microplate reader[1]
Procedure:
-
The assay is performed in a 96-well microplate format.
-
A reaction mixture containing the appropriate MAO enzyme, horseradish peroxidase, and Amplex Red in potassium phosphate buffer is prepared.
-
The test compounds at various concentrations are added to the wells, followed by the addition of the enzyme mixture.
-
The plate is incubated at 37°C for 15 minutes.
-
The reaction is initiated by adding the respective substrate (kynuramine for MAO-A or p-tyramine for MAO-B).
-
The fluorescence intensity is measured at an excitation wavelength of 545 nm and an emission wavelength of 590 nm.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cytotoxicity
The cytotoxicity of benzothiazole derivatives against various cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][5]
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[5]
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for another 4 hours at 37°C to allow the formation of formazan crystals.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
Visualizations
The following diagrams illustrate the general workflow of the experimental procedures described above.
Caption: Workflow for the MAO Inhibition Assay.
References
Safety Operating Guide
Safe Disposal of 2-Methyl-1,3-benzothiazol-6-ol: A Procedural Guide
For Immediate Reference: In case of a spill or accidental release, ensure the area is well-ventilated, avoid breathing dust or vapors, and prevent the substance from entering drains.[1] Use personal protective equipment, including gloves, eye protection, and respiratory protection.[2] Spills should be contained using an inert absorbent material and collected into a suitable, closed container for disposal.
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-1,3-benzothiazol-6-ol, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Profile and Safety Precautions
This compound is classified as hazardous.[3] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3][4] Additionally, it may cause respiratory irritation.[3][4] Therefore, handling and disposal require strict adherence to safety protocols.
Personal Protective Equipment (PPE) during handling and disposal:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.[1]
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal, in accordance with local and national regulations.
-
Quantitative Hazard Data
While specific quantitative limits for disposal are determined by local regulations, the GHS classification provides a standardized indication of the hazard level.
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
Source: PubChem CID 759304[3]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Methyl-1,3-benzothiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Methyl-1,3-benzothiazol-6-ol (CAS No. 68867-18-5). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Summary
This compound is classified with the following hazards[1][2]:
-
Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.[3][4]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a potential for splashing or dust generation.[3] |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[3] Gloves should be inspected before use and changed frequently, especially after contact.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[3][4] If ventilation is inadequate, a NIOSH-approved respirator should be used.[5] |
Operational Plan: Safe Handling and Use
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2. Handling Procedures:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
3. First-Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.
-
Spill Cleanup: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up and shovel into a suitable container for disposal.[2] Avoid generating dust. For liquid spills, absorb with an inert material and place in a suitable container for disposal. Decontaminate the spill area with an appropriate solvent and then wash with soap and water.[3] Do not let the product enter drains.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
